Pkmyt1-IN-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H26FN5O2 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-amino-5-[2-[(3R)-3-aminopyrrolidin-1-yl]-6-fluoro-4-pyridinyl]-3-(3-hydroxy-2,6-dimethylphenyl)benzamide |
InChI |
InChI=1S/C24H26FN5O2/c1-12-3-4-19(31)13(2)22(12)17-7-14(8-18(23(17)27)24(28)32)15-9-20(25)29-21(10-15)30-6-5-16(26)11-30/h3-4,7-10,16,31H,5-6,11,26-27H2,1-2H3,(H2,28,32)/t16-/m1/s1 |
InChI Key |
MIMOHMCANSGXIG-MRXNPFEDSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to PKMYT1: A Key Regulator of Cell Cycle Progression and a Promising Target in Oncology
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "Pkmyt1-IN-3" was not identified in publicly available literature. This guide focuses on the target protein, Protein Kinase Membrane-Associated Tyrosine/Threonine 1 (PKMYT1), and utilizes data from the well-characterized inhibitor lunresertib (RP-6306) as a reference for its therapeutic potential.
Executive Summary
Protein Kinase Membrane-Associated Tyrosine/Threonine 1 (PKMYT1), also known as Myt1, is a critical regulator of the G2/M cell cycle checkpoint. As a member of the WEE1 family of kinases, PKMYT1 prevents premature entry into mitosis by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1). Its overexpression is implicated in the survival and proliferation of various cancer cells, making it a compelling target for therapeutic intervention. This document provides a comprehensive overview of PKMYT1, including its structure, function, and involvement in signaling pathways. It further details the preclinical data of the first-in-class PKMYT1 inhibitor, lunresertib (RP-6306), and provides detailed protocols for key experimental assays used in its characterization.
Introduction to PKMYT1
PKMYT1 is a membrane-associated serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle.[1] It is a member of the WEE1 kinase family, which are key negative regulators of mitotic entry.[1] Unlike WEE1, which is primarily localized to the nucleus, PKMYT1 is anchored to the membranes of the endoplasmic reticulum and Golgi apparatus, where it can sequester the CDK1/Cyclin B1 complex in the cytoplasm.[2][3]
Structurally, PKMYT1 consists of an N-terminal regulatory domain, a central kinase domain, and a C-terminal domain. The kinase domain is highly conserved among the WEE1 family. The primary function of PKMYT1 is to inhibit the activity of the CDK1/Cyclin B1 complex (also known as the M-phase promoting factor or MPF) by phosphorylating CDK1 on two key residues: Threonine 14 (Thr14) and Tyrosine 15 (Tyr15).[1] This dual phosphorylation prevents the premature activation of CDK1 and subsequent entry into mitosis, allowing time for DNA repair and ensuring genomic stability.[4]
PKMYT1 Signaling Pathways
PKMYT1 is a central node in the G2/M checkpoint control pathway, which is crucial for preventing cells with damaged DNA from entering mitosis. Its activity is tightly regulated by a network of upstream kinases and phosphatases.
G2/M Checkpoint Regulation
The canonical role of PKMYT1 is to act as a gatekeeper for mitotic entry. In the presence of DNA damage or replication stress, checkpoint kinases such as CHK1 are activated. While the direct regulation of PKMYT1 by these checkpoint kinases is less established than for WEE1, the overall effect is the maintenance of inhibitory phosphorylation on CDK1, leading to G2 arrest. When the cell is ready to enter mitosis, the phosphatase CDC25 removes the inhibitory phosphates from CDK1, allowing for its activation.
Role in Cancer and Synthetic Lethality
In many cancers, the G1/S checkpoint is defective, often due to mutations in genes like TP53. This makes cancer cells highly dependent on the G2/M checkpoint for DNA repair and survival, especially when challenged with DNA-damaging agents. Consequently, inhibiting key players in the G2/M checkpoint, such as PKMYT1, can lead to mitotic catastrophe and selective death of cancer cells.[4]
A particularly promising therapeutic strategy is the concept of synthetic lethality. This occurs when the simultaneous loss of two genes is lethal to a cell, while the loss of either gene alone is not. It has been discovered that cancer cells with amplification of the CCNE1 gene, which encodes Cyclin E1, are synthetically lethal with the inhibition of PKMYT1.[5] Overexpression of Cyclin E1 leads to increased replication stress, making these cells exquisitely dependent on PKMYT1 to prevent premature and catastrophic entry into mitosis.[6]
Quantitative Data on PKMYT1 Inhibitors
The development of potent and selective PKMYT1 inhibitors has been a significant focus in oncology research. Lunresertib (RP-6306) is a first-in-class, orally bioavailable, and selective PKMYT1 inhibitor that has entered clinical trials.[7] The following tables summarize key quantitative data for lunresertib and other experimental inhibitors.
Table 1: In Vitro Potency of PKMYT1 Inhibitors
| Compound | Assay Type | Target | IC50 / EC50 (nM) | Reference(s) |
| Lunresertib (RP-6306) | ADP-Glo Kinase Assay | PKMYT1 | 3.1 ± 1.2 | [5] |
| Lunresertib (RP-6306) | NanoBRET Target Engagement | PKMYT1 | 2.5 ± 0.8 | [5] |
| Lunresertib (RP-6306) | NanoBRET Target Engagement | WEE1 | 4,800 ± 2,000 | [5] |
| Lunresertib (RP-6306) | Cell-based Kinase Activity | PKMYT1 | 14 | [8] |
| Lunresertib (RP-6306) | Cell-based Target Engagement | PKMYT1 | 24 | [8] |
| EGCG | In vitro enzyme experiment | PKMYT1 | 137 | [9] |
| GCG | In vitro enzyme experiment | PKMYT1 | 159 | [9] |
| Luteolin | In vitro enzyme experiment | PKMYT1 | 1,500 | [9] |
Table 2: Cellular Activity of Lunresertib (RP-6306) in Cancer Cell Lines
| Cell Line | Cancer Type | Key Genotype | IC50 (nM) | Reference(s) |
| HCC1806 | Triple Negative Breast Cancer | High LMW-E | <100 | [10] |
| MDA-MB-157 | Triple Negative Breast Cancer | High LMW-E | <100 | [10] |
| MDA-MB-231 | Triple Negative Breast Cancer | No LMW-E | >1000 | [10] |
| SUM149 | Triple Negative Breast Cancer | No LMW-E | >1000 | [10] |
| OVCAR3 | Ovarian Cancer | CCNE1 Amplified | Not specified, but sensitive | [11] |
| HCC1569 | Breast Cancer | CCNE1 Amplified | Not specified, but sensitive | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of PKMYT1 and its inhibitors.
ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.[12]
Principle: The assay is a two-step process. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP, and the newly synthesized ATP is quantified using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the initial ADP concentration.[3]
Protocol:
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase (e.g., recombinant PKMYT1), substrate, and ATP in a suitable kinase buffer.
-
Add the test compound (e.g., lunresertib) at various concentrations.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
-
ADP to ATP Conversion and Detection:
-
Add a volume of Kinase Detection Reagent equal to the combined volume of the kinase reaction and ADP-Glo™ Reagent.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
-
NanoBRET™ Target Engagement Assay
This assay measures the binding of a test compound to a target protein within intact, live cells.[2]
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (e.g., PKMYT1-NanoLuc®) and a cell-permeable fluorescent tracer that binds to the target. When a test compound is introduced, it competes with the tracer for binding to the target protein, resulting in a dose-dependent decrease in the BRET signal. This allows for the determination of the compound's apparent affinity (EC50) for the target in a cellular context.[13]
Protocol:
-
Cell Preparation:
-
Transfect cells (e.g., HEK293T) with a plasmid encoding the NanoLuc®-tagged target protein (PKMYT1-NanoLuc®).
-
Culture the cells for 18-24 hours to allow for protein expression.
-
-
Assay Setup:
-
Harvest the transfected cells and resuspend them in a suitable assay medium.
-
Add the test compound at various concentrations to the wells of a multi-well plate.
-
Add the fluorescent tracer at a fixed concentration.
-
Add the cell suspension to the wells.
-
-
BRET Measurement:
-
Incubate the plate at 37°C for a period to allow for compound and tracer binding to reach equilibrium.
-
Add the NanoBRET® substrate to the wells.
-
Measure the luminescence at two wavelengths (donor and acceptor) using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio for each well.
-
Plot the BRET ratio as a function of the test compound concentration to determine the EC50 value.
-
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment with a cytotoxic agent.[14]
Principle: Cells are treated with a test compound, and then a known number of cells are plated. After a period of incubation, the number of colonies formed is counted. The survival fraction is calculated by comparing the number of colonies in the treated samples to the number of colonies in the untreated control.[15]
Protocol:
-
Cell Treatment:
-
Treat cells with the test compound at various concentrations for a defined period.
-
-
Cell Plating:
-
Harvest the cells and prepare a single-cell suspension.
-
Count the cells and plate a known number of cells into new culture dishes. The number of cells plated should be adjusted based on the expected toxicity of the treatment to ensure that a countable number of colonies will form.
-
-
Incubation:
-
Incubate the plates for 1-3 weeks, depending on the cell line, to allow for colony formation.
-
-
Colony Staining and Counting:
-
Fix the colonies with a suitable fixative (e.g., methanol).
-
Stain the colonies with a staining solution (e.g., crystal violet).
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for the untreated control: PE = (number of colonies formed / number of cells seeded) x 100%.
-
Calculate the surviving fraction (SF) for each treatment: SF = (number of colonies formed after treatment) / (number of cells seeded x PE).
-
Western Blotting for Phospho-Proteins
This technique is used to detect specific phosphorylated proteins in a sample.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is then probed with a primary antibody that specifically recognizes the phosphorylated form of the protein of interest. A secondary antibody conjugated to an enzyme is then used to detect the primary antibody, and a chemiluminescent substrate is added to generate a signal that can be captured on film or with a digital imager.[16]
Protocol:
-
Sample Preparation:
-
Lyse cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-CDK1 Thr14).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with an HRP-conjugated secondary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
-
Detection:
-
Add a chemiluminescent substrate and detect the signal using an appropriate imaging system.
-
Quantitative PCR (qPCR) for Gene Expression Analysis
qPCR is used to measure the amount of a specific mRNA transcript in a sample.
Principle: RNA is first reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for a PCR reaction with primers specific for the gene of interest. The PCR reaction is monitored in real-time using a fluorescent dye or probe that binds to the amplifying DNA. The amount of fluorescence is proportional to the amount of PCR product, which allows for the quantification of the initial amount of mRNA.[17]
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells or tissues.
-
Synthesize cDNA from the RNA using a reverse transcriptase enzyme.
-
-
qPCR Reaction:
-
Prepare a qPCR reaction mixture containing the cDNA template, primers for the gene of interest, a DNA polymerase, and a fluorescent dye or probe.
-
Run the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample, which is the cycle number at which the fluorescence signal crosses a certain threshold.
-
Normalize the Ct values of the gene of interest to the Ct values of a housekeeping gene to control for variations in the amount of starting material.
-
Calculate the relative expression of the gene of interest using a method such as the ΔΔCt method.
-
Conclusion
PKMYT1 is a well-validated target for cancer therapy, particularly in tumors with specific genetic vulnerabilities such as CCNE1 amplification. The development of selective inhibitors like lunresertib (RP-6306) has provided valuable tools for both basic research and clinical investigation. The experimental protocols detailed in this guide are fundamental to the continued exploration of PKMYT1 biology and the discovery of novel therapeutics targeting this key cell cycle regulator. Further research into the broader role of PKMYT1 in other signaling pathways and the identification of additional patient populations that may benefit from its inhibition will be critical for realizing the full therapeutic potential of targeting this kinase.
References
- 1. researchgate.net [researchgate.net]
- 2. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 3. promega.com [promega.com]
- 4. What are PKMYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. CCNE1 amplification is synthetic lethal with PKMYT1 kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. reparerx.com [reparerx.com]
- 8. RP-6306: a first-in-class, orally available and selective PKMYT1 inhibitor for the treatment of CCNE1-amplified tumors | BioWorld [bioworld.com]
- 9. Structure-based virtual screening discovers novel PKMYT1 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. reparerx.com [reparerx.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 13. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 14. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 15. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 17. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Pkmyt1 Inhibition in Cancer Research: A Technical Overview of Lunresertib (RP-6306)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the role of Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1) in cancer and the therapeutic potential of its inhibition, with a specific focus on the clinical-stage inhibitor lunresertib (RP-6306).
Core Concepts: PKMYT1 in Cancer
PKMYT1 is a crucial regulator of the G2/M cell cycle checkpoint, acting as a negative regulator of entry into mitosis.[1] It primarily functions by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1), a key driver of mitosis.[2][3] This inhibitory action of PKMYT1 prevents cells from prematurely entering mitosis, allowing for DNA repair and ensuring genomic stability.[2][4]
In many cancer cells, the G1/S checkpoint is often compromised, leading to a greater reliance on the G2/M checkpoint for survival.[4] Furthermore, PKMYT1 is frequently overexpressed in various malignancies, including non-small cell lung cancer, gastric cancer, and clear cell renal cell carcinoma, and this overexpression is often associated with a poor prognosis.[5][6][7] This dependency on the G2/M checkpoint and the upregulation of PKMYT1 make it an attractive therapeutic target in oncology. By inhibiting PKMYT1, cancer cells can be forced into premature and catastrophic mitotic entry, leading to cell death.[2]
The PKMYT1 Inhibitor: Lunresertib (RP-6306)
Lunresertib (RP-6306) is a first-in-class, potent, and selective oral small molecule inhibitor of PKMYT1. It has shown significant promise in preclinical studies and is currently undergoing clinical evaluation.
Quantitative Data Presentation
The following tables summarize the available quantitative data for lunresertib (RP-6306) from various preclinical studies.
Table 1: In Vitro Activity of Lunresertib (RP-6306)
| Cell Line | Cancer Type | Genetic Background | IC50 / EC50 (nM) | Reference |
| MDA-MB-157 | Triple-Negative Breast Cancer | High Low-Molecular-Weight Cyclin E (LMW-E) | Significantly lower than LMW-E low cells | [8] |
| HCC1806 | Triple-Negative Breast Cancer | High Low-Molecular-Weight Cyclin E (LMW-E) | Significantly lower than LMW-E low cells | [8] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Low Low-Molecular-Weight Cyclin E (LMW-E) | Higher than LMW-E high cells | [8] |
| SUM149 | Triple-Negative Breast Cancer | Low Low-Molecular-Weight Cyclin E (LMW-E) | Higher than LMW-E high cells | [8] |
Table 2: Clinical Trial Data for Lunresertib (RP-6306) - MYTHIC Trial (NCT04855656)
| Parameter | Details | Reference |
| Phase | Phase 1/2 | |
| Treatment Arms | Monotherapy and combination therapies | |
| Monotherapy Dosing | 240 mg daily continuous or 80-100 mg twice daily intermittent weekly | |
| Preliminary Efficacy | Moderate tumor shrinkage, confirmed partial responses, and long stable disease in some patients | |
| Key Biomarkers for Sensitivity | CCNE1 amplification, FBXW7 and PPP2R1A alterations |
Key Signaling Pathways and Experimental Workflows
Visual representations of the core signaling pathway and common experimental procedures are provided below using Graphviz.
Signaling Pathway of PKMYT1 Inhibition
Caption: PKMYT1 and WEE1 negatively regulate CDK1/Cyclin B, preventing mitotic entry. Lunresertib inhibits PKMYT1, leading to CDK1 activation and mitosis.
Experimental Workflow: Cell Viability Assay
Caption: A typical workflow for determining the IC50 of a PKMYT1 inhibitor using a cell viability assay.
Experimental Workflow: Western Blot for CDK1 Phosphorylation
Caption: Workflow for assessing the effect of a PKMYT1 inhibitor on the phosphorylation status of its target, CDK1.
Detailed Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of lunresertib (RP-6306) in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 48-72 hours) in a humidified incubator at 37°C with 5% CO2.
-
Reagent Addition:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.[9][10]
-
For MTS assay: Add a combined MTS/PES solution to each well and incubate for 1-4 hours.[9][10]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.
Western Blot for CDK1 Phosphorylation
-
Cell Treatment and Lysis: Culture cells to a suitable confluency and treat with lunresertib (RP-6306) for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for phosphorylated CDK1 (p-CDK1 at Thr14/Tyr15), total CDK1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[11]
-
Analysis: Quantify the band intensities and normalize the p-CDK1 signal to the total CDK1 signal to determine the relative change in CDK1 phosphorylation upon inhibitor treatment.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells) in a suitable medium (like Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[12]
-
Drug Administration: Administer lunresertib (RP-6306) or a vehicle control to the mice according to the planned dosing schedule (e.g., daily oral gavage).[12]
-
Tumor Measurement and Monitoring: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume. Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors. Analyze the tumor growth inhibition in the treated group compared to the control group. Further analysis of the tumor tissue, such as immunohistochemistry for biomarkers, can also be performed.
This guide provides a foundational understanding of the therapeutic rationale and preclinical evaluation of PKMYT1 inhibitors in cancer research, with a focus on lunresertib (RP-6306). The provided data, pathways, and protocols serve as a valuable resource for researchers in the field of oncology drug discovery and development.
References
- 1. PKMYT1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. What are PKMYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. PKMYT1 kinase ameliorates cisplatin sensitivity in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. PKMYT1 Promotes Gastric Cancer Cell Proliferation and Apoptosis Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overexpression of PKMYT1 indicates the poor prognosis and enhances proliferation and tumorigenesis in non-small cell lung cancer via activation of Notch signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PKMYT1, exacerbating the progression of clear cell renal cell carcinoma, is implied as a biomarker for the diagnosis and prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reparerx.com [reparerx.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. orbit.dtu.dk [orbit.dtu.dk]
Technical Guide: Core Properties of Pkmyt1-IN-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pkmyt1-IN-3, also known as Myt1-IN-3, is a potent and selective inhibitor of Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1). PKMYT1 is a key negative regulator of the G2/M cell cycle checkpoint, functioning to phosphorylate and inactivate Cyclin-Dependent Kinase 1 (CDK1). By inhibiting PKMYT1, this compound can force cancer cells with a defective G1 checkpoint to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis. This makes PKMYT1 an attractive therapeutic target in oncology, particularly for cancers that rely on the G2/M checkpoint for survival due to p53 mutations or other alterations. This document provides a technical overview of the core properties of this compound, including its mechanism of action, available biological data, and relevant experimental protocols.
Introduction to PKMYT1
Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1), also known as Myt1, is a member of the Wee1 family of protein kinases. It plays a crucial role in the regulation of the cell cycle by acting as a negative regulator of the G2/M transition. The primary substrate of PKMYT1 is Cyclin-Dependent Kinase 1 (CDK1), a key driver of mitotic entry. PKMYT1 phosphorylates CDK1 on Threonine 14 (Thr14) and Tyrosine 15 (Tyr15), which inhibits its kinase activity and prevents the cell from entering mitosis. This inhibitory function allows for DNA repair to occur before cell division, thus maintaining genomic stability.
In many cancer cells, the G1 checkpoint is abrogated, often due to mutations in the tumor suppressor gene p53. Consequently, these cells become heavily reliant on the G2/M checkpoint to prevent the propagation of DNA damage. Inhibition of key regulators of the G2/M checkpoint, such as PKMYT1, represents a promising therapeutic strategy to selectively kill cancer cells.
This compound: A Potent Inhibitor of PKMYT1
This compound is a potent inhibitor of PKMYT1. Information available from commercial suppliers indicates that it is the axial chiral M configuration of WEE1/PKMYT1-IN-1.
Physicochemical and Biological Properties
Specific physicochemical data for this compound is not extensively available in the public domain. The primary reported biological activity is its potent inhibition of PKMYT1.
| Property | Value | Reference |
| Target | PKMYT1 (Myt1) | [1] |
| IC50 | <10 nM | [1] |
| Alternate Names | Myt1-IN-3 | [1] |
| Related Compound | WEE1/PKMYT1-IN-1 (racemate) | [1] |
| Patent | WO2021195782A1 (Compound 95) | [1] |
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the kinase activity of PKMYT1. By blocking the phosphorylation of CDK1 at its inhibitory sites (Thr14 and Tyr15), this compound leads to the premature activation of the CDK1/Cyclin B complex. This forces cells to bypass the G2/M checkpoint and enter mitosis, even in the presence of DNA damage. In cancer cells with a deficient G1 checkpoint, this unscheduled entry into mitosis results in mitotic catastrophe, a form of cell death characterized by gross chromosomal abnormalities.
Mechanism of Action of this compound.
Signaling Pathways Involving PKMYT1
PKMYT1 function is integrated into a complex network of cellular signaling pathways that control cell cycle progression and respond to cellular stress. Understanding these pathways is crucial for identifying potential combination therapies and predicting resistance mechanisms.
The G2/M Checkpoint Control Pathway
The canonical role of PKMYT1 is within the G2/M checkpoint pathway. In response to DNA damage, checkpoint kinases such as ATM and ATR are activated, which in turn activate Chk1 and Chk2. These kinases can then phosphorylate and activate PKMYT1 (and WEE1), leading to the inhibitory phosphorylation of CDK1 and cell cycle arrest.
PKMYT1 in the G2/M Checkpoint Pathway.
Experimental Protocols
The following are generalized protocols for the evaluation of a PKMYT1 inhibitor like this compound. Specific parameters may require optimization.
In Vitro Kinase Assay (Radiometric)
This assay measures the direct inhibition of PKMYT1 kinase activity.
Materials:
-
Recombinant human PKMYT1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
[γ-³³P]-ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound (or other test compounds)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase reaction buffer.
-
In a 96-well plate, add the diluted inhibitor, recombinant PKMYT1 enzyme, and MBP substrate.
-
Initiate the kinase reaction by adding [γ-³³P]-ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]-ATP.
-
Measure the radioactivity of the captured substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Cell Proliferation Assay (CCK-8)
This assay assesses the effect of this compound on the viability and proliferation of cancer cell lines.[2]
Materials:
-
Cancer cell line of interest (e.g., a line with CCNE1 amplification or a p53 mutation)
-
Complete cell culture medium
-
This compound
-
Cell Counting Kit-8 (CCK-8) reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.[2]
-
Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[2]
-
Measure the absorbance at 450 nm using a microplate reader.[2]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers 2-3 times per week. The formula (Length x Width²)/2 can be used to estimate tumor volume.
-
Monitor the body weight and overall health of the mice as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).
Workflow for a Xenograft Efficacy Study.
Conclusion
This compound is a potent and selective inhibitor of PKMYT1, a critical regulator of the G2/M cell cycle checkpoint. By inducing premature mitotic entry, this compound holds therapeutic promise for the treatment of cancers with defects in the G1 checkpoint. Further investigation into its physicochemical properties, in vitro and in vivo activity, and potential for combination therapies is warranted to fully elucidate its clinical potential. The experimental protocols provided herein offer a framework for the continued evaluation of this and other PKMYT1 inhibitors.
References
An In-depth Technical Guide to the PKMYT1 Kinase and its Inhibition by Lunresertib (RP-6306)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial literature searches for a specific molecule designated "Pkmyt1-IN-3" did not yield any public-domain information. It is presumed that this may be an internal, preclinical, or otherwise undisclosed compound name. This guide therefore focuses on the well-characterized, clinically relevant, and potent PKMYT1 inhibitor, lunresertib (RP-6306) , as a representative molecule for this target class. All data and protocols herein pertain to PKMYT1 and lunresertib.
Core Concept: PKMYT1 in Cell Cycle Regulation
Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1), also known as Myt1, is a crucial regulator of the G2/M cell cycle checkpoint. It is a member of the WEE1 family of kinases and functions primarily to inhibit the Cyclin B1-CDK1 complex (also known as the M-phase promoting factor or MPF).[1] This inhibition is achieved through the phosphorylation of CDK1 on two key residues, Threonine 14 (Thr14) and Tyrosine 15 (Tyr15), within its ATP-binding site.[1][2] This action prevents premature entry into mitosis, providing a critical window for DNA repair before cell division.[1] While WEE1 kinase acts on CDK1 primarily within the nucleus, PKMYT1 is anchored to the membranes of the endoplasmic reticulum and Golgi apparatus, exerting its inhibitory function on the cytoplasmic pool of the Cyclin B1-CDK1 complex.[1]
In many cancer cells, particularly those with a defective G1/S checkpoint (e.g., due to p53 mutations), there is a heightened reliance on the G2/M checkpoint for survival, especially when undergoing replication stress or following treatment with DNA-damaging agents. Overexpression of PKMYT1 has been observed in various cancers and is often associated with a poor prognosis.[1] This dependency makes PKMYT1 an attractive therapeutic target. Inhibiting PKMYT1 in such cancer cells abrogates the G2/M checkpoint, leading to uncontrolled activation of CDK1 and forcing a premature, catastrophic entry into mitosis with unrepaired DNA, a process known as mitotic catastrophe, which ultimately results in apoptotic cell death.[1][3]
Quantitative Data for Lunresertib (RP-6306)
Lunresertib is a first-in-class, potent, selective, and orally bioavailable inhibitor of PKMYT1.[4][5] Its pharmacological properties have been extensively characterized, demonstrating high selectivity and potent anti-proliferative effects in cancer models with specific genetic vulnerabilities, such as CCNE1 amplification.[3]
Table 1: Biochemical and Cellular Activity of Lunresertib (RP-6306)
| Parameter | Assay Type | Target/Cell Line | Value | Reference |
| IC50 | ADP-Glo Kinase Assay | Human PKMYT1 | 0.6 nM | [3] |
| IC50 | Biochemical Kinase Assay | Human PKMYT1 | 14 nM | [5][6][7][8] |
| Cellular Target Engagement EC50 | NanoBRET Assay | PKMYT1 (in HEK293 cells) | 2.5 ± 0.8 nM | [3] |
| CDK1 pThr14 Inhibition IC50 | Cellular Assay (FT282-CCNE1) | CDK1-pT14 | 7.5 ± 1.8 nM | [3] |
Table 2: Kinase Selectivity Profile of Lunresertib (RP-6306)
The selectivity of lunresertib was assessed using a cellular NanoBRET target engagement assay against a panel of related and off-target kinases. The data demonstrates high selectivity for PKMYT1.
| Kinase Target | NanoBRET IC50 (µM) | Selectivity Fold vs. PKMYT1 (IC50 = 0.002 µM) | Reference |
| PKMYT1 | 0.002 | - | [4] |
| EPHA1 | >5 | >2500x | [4] |
| EPHA2 | >5 | >2500x | [4] |
| EPHB2 | 0.378 | 189x | [4] |
| EPHB3 | 0.262 | 131x | [4] |
| EPHB4 | 0.276 | 138x | [4] |
| FRK | 1.14 | 570x | [4] |
| SRC | >10 | >5000x | [4] |
| WEE1 | 4.1 | 2050x | [4] |
Table 3: Anti-proliferative Activity of Lunresertib (RP-6306) in Cancer Cell Lines
Lunresertib demonstrates preferential cytotoxicity in cancer cell lines characterized by CCNE1 amplification compared to those with normal CCNE1 gene copy numbers.
| Cell Line | Cancer Type | CCNE1 Status | EC50 (nM) | Reference |
| HCC-1569 | Breast | Amplified | 26 | [3] |
| SNU-8 | Gastric | Amplified | <100 | [9] |
| OVCAR3 | Ovarian | Amplified | <100 | [9] |
| FT282-CCNE1 O/E | Fallopian Tube | Engineered Overexpression | <100 | [9] |
| KYSE-30 | Esophageal | Normal | 616 | [3] |
| TOV-112D | Ovarian | Normal | >600 | [9] |
| NUGC3 | Gastric | Normal | 913 | [3] |
Experimental Protocols
Detailed methodologies for key assays used in the characterization of PKMYT1 inhibitors are provided below.
PKMYT1 Biochemical Potency Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the enzymatic activity of PKMYT1 by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant Human PKMYT1 enzyme (e.g., from Reaction Biology, Carna Biosciences).
-
Kinase substrate (e.g., a suitable peptide substrate for PKMYT1).
-
ATP (10 µM final concentration).[3]
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101).
-
Test compound (Lunresertib) serially diluted in DMSO.
-
Assay plates (e.g., white, 384-well low-volume plates).
-
Luminometer.
Protocol:
-
Kinase Reaction Setup:
-
Prepare a kinase reaction buffer (specific composition may vary, but typically contains a buffer like HEPES, MgCl2, DTT, and a surfactant like Brij-35).
-
In a 384-well assay plate, add 2.5 µL of 2X kinase/substrate solution.
-
Add 50 nL of test compound (lunresertib) from a serial dilution plate.
-
To initiate the reaction, add 2.5 µL of 2X ATP solution. The final reaction volume is 5 µL.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Equilibrate the ADP-Glo™ Reagent to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[10]
-
-
ADP to ATP Conversion and Signal Generation:
-
Equilibrate the Kinase Detection Reagent to room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase to ATP and provides luciferase/luciferin to generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes to stabilize the signal.[10]
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Target Engagement Assay (NanoBRET™)
This assay measures the binding of a test compound to the target kinase within living cells.
Materials:
-
HEK293 cells.[11]
-
PKMYT1-NanoLuc® Fusion Vector (Promega).[11]
-
Transfection reagent (e.g., FuGENE® HD).
-
Opti-MEM® I Reduced Serum Medium.
-
NanoBRET™ Tracer K-5 (Promega).[11]
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor (Promega).[4]
-
Test compound (Lunresertib) serially diluted in DMSO.
-
Assay plates (e.g., white, 96-well or 384-well tissue culture treated).
-
BRET-capable plate reader.
Protocol:
-
Cell Transfection:
-
Transfect HEK293 cells with the PKMYT1-NanoLuc® Fusion Vector according to the manufacturer's protocol.
-
Culture the cells for 18-24 hours to allow for expression of the fusion protein.
-
-
Assay Setup:
-
Harvest the transfected cells and resuspend them in Opti-MEM®.
-
Seed the cells into the wells of a white assay plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compound (lunresertib).
-
Add the test compound to the cells, followed by the addition of the NanoBRET™ Tracer K-5 at its predetermined optimal concentration.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
-
Signal Detection:
-
Prepare the detection reagent by mixing the Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor in Opti-MEM®.
-
Add the detection reagent to each well.
-
Read the plate within 20 minutes on a BRET-capable plate reader, measuring both the donor (NanoLuc®) emission (~450 nm) and the acceptor (Tracer) emission (~610 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission) for each well.
-
Normalize the data to vehicle (DMSO) and no-tracer controls.
-
Plot the normalized BRET ratio against the logarithm of the compound concentration and fit the data to determine the cellular EC50 for target engagement.
-
Cell Viability and Cytotoxicity Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying the amount of ATP present, which indicates metabolically active cells.
Materials:
-
Cancer cell lines of interest (e.g., HCC-1569, OVCAR3, KYSE-30).
-
Appropriate cell culture medium and supplements.
-
Test compound (Lunresertib) serially diluted in DMSO.
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570).
-
Assay plates (e.g., opaque-walled, 96-well plates suitable for luminescence).
-
Luminometer.
Protocol:
-
Cell Seeding:
-
Prepare a cell suspension at the desired density.
-
Dispense 100 µL of the cell suspension into each well of a 96-well opaque-walled plate. Include wells with medium only for background measurement.
-
Allow cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Add the desired concentrations of the serially diluted test compound to the wells. Ensure the final DMSO concentration is consistent across all wells and typically ≤0.5%.
-
Incubate the plate for the desired treatment period (e.g., 72 hours or longer for clonogenic survival).
-
-
Assay Procedure ("Add-Mix-Measure"):
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[1]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[1]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[1]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (medium-only wells) from all experimental wells.
-
Calculate the percent viability for each treatment relative to the vehicle (DMSO) control.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the EC50 value for cell growth inhibition.
-
Signaling Pathways and Experimental Workflows
PKMYT1 Signaling Pathway in G2/M Checkpoint Control
The following diagram illustrates the canonical role of PKMYT1 in regulating the entry into mitosis.
Caption: PKMYT1 and WEE1 negatively regulate the G2/M transition by phosphorylating and inactivating CDK1.
Mechanism of Action for PKMYT1 Inhibition
This diagram illustrates the molecular consequences of inhibiting PKMYT1 with a drug like lunresertib, particularly in cancer cells with a high dependency on the G2/M checkpoint.
Caption: Lunresertib inhibits PKMYT1, causing unscheduled CDK1 activation and mitotic catastrophe in cancer cells.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of an orally bioavailable and selective PKMYT1 inhibitor, RP-6306 [promega.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of an orally bioavailable and selective PKMYT1 inhibitor RP-6306 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Probe RP-6306 | Chemical Probes Portal [chemicalprobes.org]
- 8. drughunter.com [drughunter.com]
- 9. | BioWorld [bioworld.com]
- 10. Collection - Discovery of an Orally Bioavailable and Selective PKMYT1 Inhibitor, RP-6306 - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of PKMYT1 Inhibitor, Lunresertib (RP-6306), in Cell Culture
For research use only. Not for use in diagnostic procedures.
Introduction
Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1) is a crucial regulator of the G2/M cell cycle checkpoint.[1] It acts by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1), thereby preventing premature entry into mitosis.[2] In many cancer cells, particularly those with specific genetic alterations such as CCNE1 amplification, there is an increased reliance on the G2/M checkpoint for DNA repair and survival.[3] Inhibition of PKMYT1 in these cancer cells leads to uncontrolled activation of CDK1, forcing premature mitotic entry with unrepaired DNA damage, ultimately resulting in mitotic catastrophe and selective cancer cell death.[2][4]
Lunresertib (also known as RP-6306) is a potent, selective, and orally bioavailable small molecule inhibitor of PKMYT1.[4][5] It has demonstrated significant anti-tumor activity in preclinical models and is currently under investigation in clinical trials for the treatment of advanced solid tumors.[6][7] These application notes provide detailed protocols for the use of Lunresertib (RP-6306) in cell culture to study its effects on cell viability, apoptosis, and cell cycle progression.
Mechanism of Action
PKMYT1 is a kinase that, along with WEE1, phosphorylates and inhibits CDK1. This inhibition is critical for preventing cells from entering mitosis prematurely, especially in the presence of DNA damage.[8] In cancer cells with dysregulated cell cycles, such as those with CCNE1 amplification, the G2/M checkpoint, controlled by PKMYT1 and WEE1, becomes essential for survival.
Lunresertib (RP-6306) specifically binds to and inhibits the kinase activity of PKMYT1.[4] This inhibition prevents the phosphorylation of CDK1, leading to its sustained activation. The constitutively active CDK1 then drives the cell into mitosis, irrespective of the status of DNA integrity. This forced mitotic entry in cancer cells with a high level of replication stress results in genomic instability, mitotic catastrophe, and ultimately, apoptosis.[3]
References
- 1. genecards.org [genecards.org]
- 2. What are PKMYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. CCNE1 amplification is synthetic lethal with PKMYT1 kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. reparerx.com [reparerx.com]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. The DNA damage repair-related gene PKMYT1 is a potential biomarker in various malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pkmyt1-IN-3
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed technical information and experimental protocols for the use of Pkmyt1-IN-3, a potent inhibitor of the Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (Pkmyt1).
Product Information and Handling
1.1. Mechanism of Action this compound is a potent and selective small molecule inhibitor of Pkmyt1 kinase.[1] Pkmyt1, along with the nuclear kinase Wee1, is a critical negative regulator of the G2/M cell cycle checkpoint.[2][3] It acts by phosphorylating Cyclin-Dependent Kinase 1 (CDK1) at inhibitory sites, specifically Threonine-14 (Thr14) and Tyrosine-15 (Tyr15).[4][5] This inhibitory phosphorylation prevents the activation of the Cyclin B1/CDK1 complex, thereby blocking entry into mitosis.[4][6]
In many cancer cells, particularly those with a defective G1 checkpoint, there is an increased reliance on the G2/M checkpoint for DNA repair before mitotic entry.[2] Inhibition of Pkmyt1 by this compound prevents the inhibitory phosphorylation of CDK1, leading to premature activation of the Cyclin B1/CDK1 complex.[7] This forces cells to enter mitosis without completing DNA repair, resulting in a phenomenon known as mitotic catastrophe and subsequent apoptotic cell death.[7][8]
1.2. Sourcing and Purity this compound and other related Pkmyt1 inhibitors are available from various commercial suppliers specializing in biochemicals and research-grade small molecules. It is recommended to source materials from reputable vendors that provide a certificate of analysis detailing purity (typically >98% by HPLC), identity confirmation (¹H-NMR/LC-MS), and solubility information.
1.3. Formulation and Storage
-
Formulation: this compound is typically supplied as a solid powder. For in vitro and cell-based assays, it is common to prepare a concentrated stock solution (e.g., 10-50 mM) in dimethyl sulfoxide (B87167) (DMSO).[9]
-
Storage: Store the solid compound at -20°C for long-term stability (up to 3 years).[10] DMSO stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[10]
Biochemical and Cellular Activity Data
The inhibitory activity of Pkmyt1 inhibitors has been characterized in various biochemical and cellular assays. The data below is compiled for representative potent Pkmyt1 inhibitors.
| Compound Name | Assay Type | Target | IC50 Value | Reference Cell Line | Cellular IC50 |
| Myt1-IN-3 | Biochemical | Pkmyt1 (Myt1) | < 10 nM | Not Specified | Not Specified |
| Myt1-IN-1 | Biochemical | Pkmyt1 (Myt1) | < 10 nM | Cancers with CCNE1 amplification | Not Specified |
| PKMYT1-IN-1 | Biochemical | Pkmyt1 | 8.8 nM | HCC1569 (Breast Cancer) | 42 nM |
| GSK-1520489A | Biochemical | Pkmyt1 | 115 nM | Not Specified | Not Specified |
| Staurosporine | Biochemical | Pkmyt1 | 23 nM | Not Specified | Not Specified |
Signaling Pathway
Pkmyt1 is a key regulator of the G2/M transition. The diagram below illustrates its role in controlling CDK1 activity.
Experimental Protocols
Protocol 1: In Vitro Pkmyt1 Kinase Assay (Radiometric)
This protocol measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant Pkmyt1.
Materials:
-
Recombinant human Pkmyt1 protein (full-length, GST-tagged)[11][12]
-
Substrate: Myelin Basic Protein (MBP)[13]
-
Kinase Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.
-
[γ-³³P]-ATP (10 mCi/mL)
-
10% Phosphoric Acid
-
P30 Filtermat paper
-
Microplate Scintillation Counter
-
This compound dissolved in 100% DMSO
Procedure:
-
Prepare a serial dilution of this compound in 100% DMSO (e.g., 10 mM to 1 nM). Then, create an intermediate dilution in Kinase Assay Buffer. The final DMSO concentration in the assay should be ≤1%.
-
In a 96-well plate, add 5 µL of diluted this compound or DMSO (vehicle control).
-
Add 20 µL of a master mix containing recombinant Pkmyt1 and MBP substrate to each well. Final concentrations should be approximately 1-5 nM for the enzyme and 20 µM for MBP.[13]
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 25 µL of Kinase Assay Buffer containing ATP and [γ-³³P]-ATP. The final ATP concentration should be 10 µM.[13]
-
Incubate the reaction at 30°C for 45-60 minutes.
-
Stop the reaction by adding 50 µL of 10% phosphoric acid.
-
Spot 50 µL of the reaction mixture onto a P30 Filtermat.
-
Wash the filtermat three times with 75 mM phosphoric acid and once with methanol.
-
Allow the filtermat to dry completely.
-
Measure the incorporated radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cellular Target Engagement via Western Blot
This protocol assesses whether this compound inhibits Pkmyt1 activity inside cancer cells by measuring the phosphorylation status of its direct substrate, CDK1.
Materials:
-
Cancer cell line (e.g., HeLa, U2OS, or a line with high Pkmyt1 expression).
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
This compound stock solution in DMSO.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and Western blot equipment.
-
Primary antibodies: Rabbit anti-phospho-CDK1 (Tyr15), Rabbit anti-phospho-CDK1 (Thr14), Mouse anti-total CDK1, Mouse anti-β-Actin (loading control).
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure (Workflow Diagram Below):
-
Cell Plating: Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 10 nM to 1 µM) or DMSO (vehicle control) for a defined period (e.g., 6-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS, then add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-p-CDK1 Tyr15, diluted 1:1000) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities. A decrease in the p-CDK1/total-CDK1 ratio indicates successful target engagement by this compound. Re-probe the blot for a loading control like β-Actin to ensure equal loading.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the Western blot protocol described above.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Myt1 kinase: An Emerging Cell Cycle Regulator for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors [frontiersin.org]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. PKMYT1 - Wikipedia [en.wikipedia.org]
- 6. sdbonline.org [sdbonline.org]
- 7. What are PKMYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Human PKMYT1, GST Tag Recombinant Protein (A30984) [thermofisher.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. reactionbiology.com [reactionbiology.com]
Pkmyt1-IN-3: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of Pkmyt1-IN-3, a potent and selective inhibitor of Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1). Included are key data, handling instructions, and detailed experimental protocols to facilitate its use in laboratory settings.
Introduction
This compound, also identified as compound 8ma, is a selective inhibitor of PKMYT1, a key regulator of the G2/M cell cycle checkpoint.[1] PKMYT1, in conjunction with WEE1 kinase, controls the activity of Cyclin-Dependent Kinase 1 (CDK1), a critical component of the M-phase promoting factor (MPF). By phosphorylating CDK1 on Threonine 14 (Thr14) and Tyrosine 15 (Tyr15), PKMYT1 prevents premature entry into mitosis, allowing for DNA repair and ensuring genomic stability. In several cancers, particularly those with amplification of the CCNE1 gene (encoding Cyclin E1), cells become heavily reliant on the G2/M checkpoint for survival, making PKMYT1 an attractive therapeutic target.[2][3] Inhibition of PKMYT1 in such cancer cells can lead to mitotic catastrophe and subsequent cell death.[4]
Data Summary
The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Notes | Source |
| IC50 (PKMYT1) | 16.5 nM | In vitro biochemical assay | [1] |
| EC50 (HCC1569 cells) | 116.8 nM | Colony formation inhibition | [1] |
Table 1: In Vitro and Cellular Activity of this compound
| Property | Information | Source |
| Synonyms | Compound 8ma | [1] |
| Molecular Formula | C23H22N4O2 | [5] |
| Molecular Weight | 386.45 | [5] |
| Storage | Store at -20°C for up to 3 years (solid) or -80°C for up to 1 year (in solvent) | [6] |
| Solubility | Soluble in DMSO | [7] |
Table 2: Physicochemical and Storage Information for this compound
Handling and Storage Instructions
Receiving and Storage:
Upon receipt, this compound should be stored as a solid at -20°C for long-term stability (up to 3 years).[6] For short-term storage, 4°C is acceptable for up to one week.[6]
Preparation of Stock Solutions:
To prepare a stock solution, dissolve the solid this compound in an appropriate solvent such as Dimethyl Sulfoxide (DMSO).[7] It is recommended to prepare a concentrated stock solution (e.g., 10 mM) and store it in aliquots at -80°C to avoid repeated freeze-thaw cycles.[6] Stock solutions stored at -80°C are stable for at least one year.[6]
Working Solutions:
Prepare working solutions by diluting the stock solution in the appropriate cell culture medium or assay buffer immediately before use. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
Safety Precautions:
As with any chemical compound, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing; therefore, it should be handled with care, assuming it may be hazardous.
Signaling Pathway
PKMYT1 is a crucial kinase in the G2/M checkpoint of the cell cycle. The following diagram illustrates the canonical signaling pathway involving PKMYT1 and the mechanism of action for this compound.
Caption: PKMYT1 and WEE1 inhibit CDK1, preventing mitotic entry. This compound blocks PKMYT1.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound. These are based on methodologies reported for similar PKMYT1 inhibitors.[5][8]
Biochemical Kinase Assay (ADP-Glo™ Assay)
This assay measures the kinase activity of recombinant PKMYT1 by quantifying the amount of ADP produced.
Materials:
-
Recombinant human PKMYT1 enzyme
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., a generic kinase substrate like Myelin Basic Protein)
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add 2.5 µL of the this compound dilutions or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the PKMYT1 enzyme and substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for PKMYT1.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Caption: Workflow for the ADP-Glo™ biochemical kinase assay.
Cellular Proliferation Assay (CCK-8 or similar)
This assay determines the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCC1569 for CCNE1-amplified breast cancer)
-
Complete cell culture medium
-
This compound
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent (e.g., MTT, CellTiter-Glo)
-
96-well clear-bottom cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 1,000-5,000 cells per well).
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired period (e.g., 72 hours).
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Western Blot Analysis of CDK1 Phosphorylation
This protocol is used to confirm the on-target effect of this compound in cells by measuring the phosphorylation status of its direct substrate, CDK1.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CDK1 (Thr14/Tyr15), anti-total-CDK1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Plate cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities to determine the relative levels of phosphorylated and total CDK1.
Caption: General workflow for Western blot analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PKMYT1 inhibitors (Insilico Medicine) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Frontiers | Structure-based discovery and experimental validation of HIT101481851 as a potential PKMYT1 inhibitor for pancreatic cancer [frontiersin.org]
- 4. Discovery of an orally bioavailable and selective PKMYT1 inhibitor RP-6306 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PKMYT1-IN-4_TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structure-Based Drug Design of 2-Amino-[1,1'-biphenyl]-3-carboxamide Derivatives as Selective PKMYT1 Inhibitors for the Treatment of CCNE1-Amplified Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Pkmyt1-IN-3 Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to methodologies for assessing the efficacy of Pkmyt1-IN-3, a selective inhibitor of Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1). PKMYT1 is a crucial regulator of the G2/M cell cycle checkpoint, and its inhibition is a promising therapeutic strategy in oncology.
Introduction to PKMYT1 and its Inhibition
Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1) is a member of the WEE1 family of protein kinases.[1][2] It plays a critical role in cell cycle regulation by phosphorylating Cyclin-Dependent Kinase 1 (CDK1) at threonine 14 and tyrosine 15 residues.[1][3] This phosphorylation inhibits CDK1 activity, preventing premature entry into mitosis and allowing for DNA repair.[1] PKMYT1 is primarily localized to the cytoplasm, where it is anchored to the membranes of the Golgi apparatus and the endoplasmic reticulum.[1][3] In numerous cancers, overexpression of PKMYT1 has been observed, contributing to uncontrolled cell proliferation and resistance to certain therapies.[4][5]
This compound and other selective inhibitors of PKMYT1 function by blocking its kinase activity. This prevents the inhibitory phosphorylation of CDK1, leading to its premature activation.[6] The forced entry into mitosis, particularly in cancer cells with existing DNA damage or replication stress, can result in mitotic catastrophe and subsequent apoptosis.[6][7] This targeted approach offers a promising avenue for cancer treatment, especially in tumors that are dependent on the G2/M checkpoint for survival.
PKMYT1 Signaling Pathway and Inhibition
The following diagram illustrates the canonical PKMYT1 signaling pathway and the mechanism of action for a PKMYT1 inhibitor like this compound.
Caption: PKMYT1 phosphorylates and inactivates the CDK1/Cyclin B complex.
Experimental Workflow for Efficacy Testing
A general workflow for evaluating the efficacy of a PKMYT1 inhibitor is outlined below. It progresses from initial biochemical validation to cellular assays and finally to in vivo models.
Caption: A tiered approach for evaluating PKMYT1 inhibitor efficacy.
Quantitative Data Summary
The following table summarizes key efficacy data for the selective PKMYT1 inhibitor RP-6306 (lunresertib), which can be used as a reference for this compound.
| Assay Type | Metric | Value | Cell Line/System | Reference |
| Biochemical Assays | ||||
| Enzymatic Activity | IC₅₀ | 3.1 ± 1.2 nM | Recombinant PKMYT1 | [8] |
| Cell-Based Assays | ||||
| Target Engagement | EC₅₀ | 2.5 ± 0.8 nM | NanoLuc-PKMYT1 fusion | [8] |
| Cell Viability | - | Synergistic with Gemcitabine | Palbociclib-resistant ER+ breast cancer cells | [9][10] |
| In Vivo Models | ||||
| Xenograft Tumor Growth | - | Dose-dependent reduction | OVCAR3 (ovarian) | [11] |
Experimental Protocols
Biochemical Assays
a. Enzymatic Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the amount of ADP produced during the PKMYT1 kinase reaction, providing a direct measure of enzyme activity and its inhibition.
Protocol:
-
Prepare a reaction mixture containing recombinant PKMYT1, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.
-
Add serial dilutions of this compound or a control inhibitor (e.g., RP-6306) to the reaction mixture in a 96- or 384-well plate.
-
Initiate the kinase reaction and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration and, therefore, to the kinase activity.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
b. Kinase Binding Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the binding of the inhibitor to the kinase by detecting the displacement of a fluorescent tracer from the ATP binding pocket.[12]
Protocol:
-
Prepare a 4X solution of a dilution series of this compound in 100% DMSO.
-
In an assay plate, add the test compound, a europium-labeled anti-tag antibody specific for the tagged PKMYT1, and an Alexa Fluor™ 647-labeled kinase tracer.
-
Add the GST-tagged PKMYT1 kinase to initiate the binding reaction.
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measure the FRET signal on a suitable plate reader. The binding of the tracer and antibody to the kinase results in a high FRET signal.
-
In the presence of an inhibitor that binds to the ATP site, the tracer is displaced, leading to a decrease in the FRET signal.
-
Determine the IC₅₀ or Kᵢ value from the dose-response curve.
Cell-Based Assays
a. Cellular Target Engagement (NanoBRET™ Assay)
This assay measures the binding of the inhibitor to PKMYT1 within living cells, confirming target engagement in a physiological context.[8][11]
Protocol:
-
Transfect cells (e.g., HEK293T) with a vector expressing a NanoLuc-PKMYT1 fusion protein.
-
Plate the transfected cells in a 96-well plate and allow them to adhere.
-
Add the NanoBRET™ tracer and serial dilutions of this compound to the cells.
-
Incubate to allow for tracer and compound entry and binding.
-
Add the NanoBRET™ Nano-Glo® Substrate to measure the NanoLuc luminescence (donor emission) and the tracer fluorescence (acceptor emission).
-
Calculate the BRET ratio (acceptor emission/donor emission). A decrease in the BRET ratio indicates displacement of the tracer by the inhibitor.
-
Determine the EC₅₀ from the concentration-response curve.
b. Analysis of CDK1 Phosphorylation (Western Blot)
This method directly assesses the functional consequence of PKMYT1 inhibition by measuring the phosphorylation status of its primary substrate, CDK1.
Protocol:
-
Culture cancer cells (e.g., a cell line with high PKMYT1 expression) and treat them with various concentrations of this compound for a defined period.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane and incubate with primary antibodies specific for phosphorylated CDK1 (Thr14) and total CDK1.
-
Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the ratio of phosphorylated CDK1 to total CDK1. A decrease in this ratio indicates effective PKMYT1 inhibition.
c. Cell Viability and Proliferation Assays
These assays determine the effect of this compound on the growth and survival of cancer cells.
Protocols:
-
Cell Viability (e.g., CCK-8 or MTT assay):
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations.
-
After a set incubation period (e.g., 72 hours), add the CCK-8 or MTT reagent to each well.
-
Incubate for 1-4 hours and measure the absorbance at the appropriate wavelength.
-
The absorbance is proportional to the number of viable cells. Calculate the GI₅₀ (concentration for 50% growth inhibition).
-
-
Colony Formation Assay:
-
Plate a low density of cells and treat with this compound.
-
Allow the cells to grow for 1-2 weeks until visible colonies form.
-
Fix, stain (e.g., with crystal violet), and count the colonies.
-
Assess the long-term effect of the inhibitor on cell proliferation and survival.
-
d. Apoptosis Assay
This assay determines if the observed decrease in cell viability is due to the induction of programmed cell death.
Protocol (Western Blot for Cleaved PARP1 and Caspase-3):
-
Treat cells with this compound as described for the CDK1 phosphorylation assay.
-
Prepare cell lysates and perform Western blotting as previously described.
-
Use primary antibodies that specifically recognize the cleaved (active) forms of PARP1 and Caspase-3, which are hallmarks of apoptosis.[9]
-
An increase in the levels of cleaved PARP1 and Caspase-3 indicates the induction of apoptosis.
e. Cell Cycle Analysis
This method evaluates the effect of PKMYT1 inhibition on cell cycle progression.
Protocol (Propidium Iodide Staining and Flow Cytometry):
-
Treat cells with this compound for a specified duration (e.g., 24 hours).
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Wash the fixed cells and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting histogram will show the distribution of cells in the G1, S, and G2/M phases of the cell cycle. Inhibition of PKMYT1 is expected to cause a decrease in the G2/M population and potentially an increase in sub-G1 population, indicative of apoptosis.
In Vivo Efficacy
Xenograft Tumor Models
This approach assesses the anti-tumor activity of this compound in a living organism.
Protocol:
-
Implant human cancer cells (e.g., OVCAR3) subcutaneously into immunocompromised mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., orally or via intraperitoneal injection) according to a predetermined dosing schedule. The control group receives the vehicle.
-
Measure the tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for biomarkers of proliferation and apoptosis).
-
Evaluate the efficacy of this compound by comparing the tumor growth in the treated group to the control group.[11]
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 3. PKMYT1 - Wikipedia [en.wikipedia.org]
- 4. europeanreview.org [europeanreview.org]
- 5. PKMYT1 Promotes Gastric Cancer Cell Proliferation and Apoptosis Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are PKMYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. promegaconnections.com [promegaconnections.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. PKMYT1 Is a Marker of Treatment Response and a Therapeutic Target for CDK4/6 Inhibitor-Resistance in ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of an orally bioavailable and selective PKMYT1 inhibitor RP-6306 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Pkmyt1-IN-3 Combination Therapy Experimental Setup
APPLICATION NOTES AND PROTOCOLS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1) is a critical regulator of the cell cycle, primarily by inhibiting Cyclin-Dependent Kinase 1 (CDK1).[1] This inhibition prevents premature entry into mitosis, thereby maintaining genomic stability. In many cancer cells, this regulatory mechanism is disrupted, leading to uncontrolled cell proliferation.[1] PKMYT1 inhibitors, such as the conceptual Pkmyt1-IN-3, are being investigated to exploit this dysregulation, forcing cancer cells into mitotic catastrophe and apoptosis.[1]
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of "this compound" in combination with other therapeutic agents. The experimental setup is designed to assess the synergistic effects, mechanism of action, and efficacy of this combination therapy in cancer models.
Rationale for Combination Therapy
The inhibition of PKMYT1 has shown promise, particularly in cancers with specific genetic alterations like CCNE1 amplification, which leads to high replication stress.[2][3][4][5] Combining a PKMYT1 inhibitor with other agents can enhance anti-tumor activity and potentially overcome resistance mechanisms. Key combination strategies include:
-
WEE1 Inhibitors: Dual inhibition of PKMYT1 and WEE1, another G2/M checkpoint kinase, can lead to a synergistic reduction in cancer cell viability by intensifying replication stress and DNA damage.[6][7][8][9] This combination allows for the use of lower doses of each inhibitor, potentially mitigating toxicity.[6]
-
DNA Damaging Agents: PKMYT1 inhibitors can cooperate with DNA damaging agents (e.g., gemcitabine, cisplatin) to increase the accumulation of DNA damage in cancer cells, leading to enhanced anti-tumor efficacy.[4][10][11]
-
ATR Inhibitors: Combining a PKMYT1 inhibitor with an ATR inhibitor can synergistically increase cytotoxicity in cancer cells with high replication stress, such as those with CCNE1 amplification.[12]
Signaling Pathways and Experimental Workflow
PKMYT1 Signaling Pathway in Cell Cycle Regulation
PKMYT1 is a member of the WEE1 family of kinases and plays a crucial role in the G2/M checkpoint of the cell cycle.[13] It specifically phosphorylates CDK1 at Threonine 14 (Thr14) and Tyrosine 15 (Tyr15) within its ATP-binding site, which inhibits the activity of the Cyclin B1-CDK1 complex (also known as M-phase promoting factor or MPF).[13][14] This action prevents the cell from prematurely entering mitosis, allowing time for DNA repair if damage is detected.[13] Once DNA repair is complete, the phosphatase CDC25C removes these inhibitory phosphorylations, allowing for the activation of the Cyclin B1-CDK1 complex and entry into mitosis.[13]
Experimental Workflow for Preclinical Evaluation
The preclinical evaluation of a this compound combination therapy involves a multi-step process, starting from in vitro characterization to in vivo efficacy studies.
Experimental Protocols
In Vitro Assays
Objective: To determine the cytotoxic effects of this compound as a single agent and in combination with another therapeutic.
Materials:
-
Cancer cell lines (e.g., OVCAR3 for CCNE1-amplified ovarian cancer, HCC1569 for CCNE1-amplified breast cancer)
-
96-well plates
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and combination drug
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Protocol:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound, the combination drug, or the combination of both for 72 hours. Include a vehicle control (e.g., DMSO).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) for each treatment. For combination studies, calculate the Combination Index (CI) using software like CalcuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[15]
Objective: To quantify the induction of apoptosis by this compound combination therapy.
Materials:
-
6-well plates
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound, the combination drug, or the combination at their respective IC50 concentrations for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Objective: To determine the effect of this compound combination therapy on cell cycle distribution.
Materials:
-
6-well plates
-
Treated cells
-
70% cold ethanol (B145695)
-
PI/RNase staining buffer
-
Flow cytometer
Protocol:
-
Treat cells as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI/RNase staining buffer.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
Objective: To assess the modulation of key signaling proteins involved in the cell cycle and DNA damage response.
Materials:
-
Treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-CDK1 (Thr14/Tyr15), anti-CDK1, anti-γH2AX, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse treated cells in RIPA buffer and determine protein concentration.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy and tolerability of this compound combination therapy in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
Cancer cell line for implantation (e.g., OVCAR3) or patient-derived xenograft (PDX) tissue
-
This compound and combination drug formulations for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of the mice. For PDX models, implant tumor fragments.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle, this compound alone, combination drug alone, this compound + combination drug).
-
Administer the treatments according to the predetermined dosing schedule (e.g., oral gavage daily).
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for biomarker analysis (e.g., immunohistochemistry for Ki-67, γH2AX).
Data Presentation
Quantitative data from the in vitro and in vivo experiments should be summarized in tables for clear comparison.
Table 1: In Vitro Cell Viability (IC50, µM)
| Cell Line | This compound | Combination Drug | Combination (CI Value) |
| OVCAR3 | Value | Value | Value (<1 indicates synergy) |
| HCC1569 | Value | Value | Value |
| Normal Fibroblasts | Value | Value | Value |
Table 2: In Vivo Tumor Growth Inhibition
| Treatment Group | Average Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition (TGI) |
| Vehicle | Value | - |
| This compound | Value | Value |
| Combination Drug | Value | Value |
| Combination | Value | Value |
Conclusion
These application notes provide a framework for the preclinical investigation of this compound in combination therapies. The detailed protocols and structured data presentation will aid researchers in systematically evaluating the potential of this novel therapeutic strategy for the treatment of cancer. The synergistic interactions observed with other agents highlight the promise of PKMYT1 inhibition as a component of multi-drug regimens.
References
- 1. What are PKMYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. promegaconnections.com [promegaconnections.com]
- 4. CCNE1 amplification is synthetic lethal with PKMYT1 kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of an orally bioavailable and selective PKMYT1 inhibitor RP-6306 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Synthetic lethal interaction between WEE1 and PKMYT1 is a target for multiple low-dose treatment of high-grade serous ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of potent and selective PKMYT1 inhibitors for the treatment of CCNE1-amplified cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. PKMYT1 - Wikipedia [en.wikipedia.org]
- 15. Genome-wide CRISPR screens identify PKMYT1 as a therapeutic target in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Pkmyt1 Inhibitor Experiments
Disclaimer: The specific cell line "Pkmyt1-IN-3" was not identified in publicly available resources. This guide provides general technical support and troubleshooting advice for researchers working with various cell lines and inhibitors of Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1), such as RP-6306 (lunresertib).
General Considerations for Pkmyt1 Inhibitor Sensitivity
The sensitivity of a given cell line to a PKMYT1 inhibitor can be influenced by a multitude of factors. Understanding these variables is crucial for designing robust experiments and interpreting results accurately. Key considerations include:
-
Genetic Background of the Cell Line: The mutation status of genes involved in cell cycle regulation and DNA damage response (DDR) can significantly impact sensitivity. For instance, cells with amplification of CCNE1 (Cyclin E1) often exhibit increased dependence on PKMYT1 for survival, making them more susceptible to its inhibition.[1][2][3] Similarly, the status of tumor suppressor genes like TP53 can play a role.
-
Expression Levels of PKMYT1 and Related Proteins: The basal expression level of PKMYT1 in a cell line can influence the required inhibitor concentration. Furthermore, the expression of related kinases like WEE1 is important, as WEE1 and PKMYT1 have some overlapping functions in phosphorylating CDK1.[4][5] Upregulation of PKMYT1 has been observed as a resistance mechanism to WEE1 inhibitors.[2][5]
-
Cell Culture Conditions: Standard cell culture parameters such as media composition, serum concentration, cell density, and passage number can all affect experimental outcomes. It is critical to maintain consistent culture conditions to ensure reproducibility.
-
Inhibitor Quality and Handling: The purity, stability, and proper storage of the PKMYT1 inhibitor are paramount. Degradation of the compound can lead to reduced efficacy and inconsistent results. Always follow the manufacturer's instructions for storage and handling.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and issues that may arise during experiments with PKMYT1 inhibitors.
Q1: Why is my cell line of interest not sensitive to the PKMYT1 inhibitor?
A1: There are several potential reasons for a lack of sensitivity:
-
Redundant Pathways: The cell line may have redundant mechanisms for G2/M checkpoint control, potentially through high WEE1 activity, which also inhibits CDK1.[5]
-
Low PKMYT1 Dependence: The cancer cells may not heavily rely on the G2/M checkpoint for DNA repair, possibly due to an intact G1/S checkpoint.[4]
-
Drug Efflux: The cell line may express high levels of drug efflux pumps that actively remove the inhibitor from the cell.
-
Incorrect Inhibitor Concentration: The concentrations tested may be too low to achieve effective target inhibition. It is advisable to perform a dose-response curve over a wide range of concentrations.
Troubleshooting Steps:
-
Profile your cell line: Analyze the expression levels of PKMYT1, WEE1, Cyclin E1 (CCNE1), and the status of TP53. High CCNE1 amplification is a known sensitizer (B1316253) to PKMYT1 inhibition.[1][3]
-
Consider co-inhibition: If WEE1 is highly expressed, co-inhibition of both WEE1 and PKMYT1 may be necessary to see a synergistic effect.[2][5][6][7]
-
Verify inhibitor activity: Test the inhibitor on a known sensitive positive control cell line (e.g., a CCNE1-amplified line like OVCAR3 or HCC1569) to confirm its potency.[3][8]
Q2: I am observing high variability in my cell viability assay results. What could be the cause?
A2: High variability can stem from several sources:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results. Ensure a single-cell suspension and proper mixing before seeding.
-
Edge Effects in Multi-well Plates: Evaporation in the outer wells of a plate can concentrate media components and the inhibitor, leading to skewed results. It is good practice to not use the outermost wells for experimental conditions or to fill them with sterile PBS to minimize evaporation.
-
Inhibitor Instability: The inhibitor may be degrading in the culture medium over the course of the experiment.
-
Assay Timing: The time point at which viability is assessed is critical. The effects of G2/M arrest and subsequent mitotic catastrophe may take 48-72 hours or longer to manifest as a significant decrease in viability.
Troubleshooting Steps:
-
Optimize cell seeding density: Perform a growth curve for your cell line to determine the optimal seeding density that ensures cells are in the logarithmic growth phase throughout the experiment.
-
Perform a time-course experiment: Assess cell viability at multiple time points (e.g., 24, 48, 72, 96 hours) to identify the optimal endpoint.
-
Check inhibitor stability: Prepare fresh dilutions of the inhibitor for each experiment from a frozen stock.
Q3: How can I confirm that the PKMYT1 inhibitor is hitting its target in my cells?
A3: Target engagement can be confirmed by observing the downstream molecular effects of PKMYT1 inhibition.
-
Western Blot Analysis: The primary substrate of PKMYT1 is CDK1, which it phosphorylates on Threonine 14 (pCDK1-T14).[1][4] Successful inhibition of PKMYT1 should lead to a decrease in pCDK1-T14 levels. You can also assess markers of DNA damage (e.g., γH2AX) and apoptosis (e.g., cleaved PARP, cleaved Caspase-3).[1]
-
Cell Cycle Analysis: PKMYT1 inhibition is expected to cause cells to bypass the G2/M checkpoint and enter mitosis prematurely, which can lead to mitotic catastrophe.[1][9] This can be observed as an accumulation of cells in the G2/M phase followed by an increase in the sub-G1 population (indicative of apoptosis) using flow cytometry with propidium (B1200493) iodide staining.
Quantitative Data Summary
The following tables summarize key quantitative data for the PKMYT1 inhibitor RP-6306 (lunresertib) from the literature.
Table 1: In Vitro Inhibitory Activity of RP-6306
| Parameter | Value | Reference |
| Biochemical IC50 (PKMYT1) | 3.1 ± 1.2 nM | [1] |
| Cellular Target Engagement EC50 (PKMYT1) | 2.5 ± 0.8 nM | [1] |
| Cellular Target Engagement EC50 (WEE1) | 4.8 ± 2.0 µM | [1] |
| IC50 for CDK1-pT14 reduction | 7.5 ± 1.8 nM | [1] |
| IC50 for CDK1-pY15 reduction | > 2 µM | [1] |
Table 2: Anti-proliferative Activity of Novel PKMYT1 Inhibitor (MY-14)
| Cell Line | IC50 | Reference |
| HCC1569 (CCNE1-amplified) | 1.06 µM | [8] |
| OVCAR3 (CCNE1-amplified) | 0.80 µM | [8] |
Experimental Protocols
Protocol 1: Cell Viability (Clonogenic Survival) Assay
This assay assesses the long-term proliferative capacity of cells after inhibitor treatment.
-
Cell Seeding: Plate cells in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the PKMYT1 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 7-14 days, or until visible colonies form in the control wells.
-
Colony Staining: Aspirate the media, wash the wells with PBS, and fix the colonies with a solution of methanol (B129727) and acetic acid. Stain the colonies with 0.5% crystal violet solution.
-
Quantification: Wash the plates with water and allow them to air dry. Count the number of colonies (typically >50 cells) in each well. Normalize the colony count in the treated wells to the control wells.
Protocol 2: Western Blotting for PKMYT1 Pathway Analysis
This protocol allows for the detection of changes in key proteins following PKMYT1 inhibition.
-
Cell Lysis: Plate cells and treat with the PKMYT1 inhibitor for the desired time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-CDK1 (Thr14)
-
Total CDK1
-
γH2AX (a marker of DNA damage)
-
Cleaved PARP (a marker of apoptosis)
-
β-Actin or GAPDH (as a loading control)
-
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: PKMYT1's role in the G2/M cell cycle checkpoint.
Caption: General workflow for testing PKMYT1 inhibitors.
References
- 1. CCNE1 amplification is synthetic lethal with PKMYT1 kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic lethal interaction between WEE1 and PKMYT1 is a target for multiple low-dose treatment of high-grade serous ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promegaconnections.com [promegaconnections.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. What are PKMYT1 inhibitors and how do they work? [synapse.patsnap.com]
Technical Support Center: Pkmyt1-IN-3 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Pkmyt1-IN-3 and other selective Pkmyt1 inhibitors in their experiments. The information is tailored for researchers, scientists, and drug development professionals.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and other selective Pkmyt1 inhibitors?
A1: Pkmyt1 (Protein kinase, membrane-associated tyrosine/threonine 1) is a dual-specificity kinase that primarily targets Cyclin-dependent kinase 1 (CDK1).[1][2] Pkmyt1 phosphorylates CDK1 at two inhibitory sites, Threonine 14 (Thr14) and Tyrosine 15 (Tyr15), within its ATP-binding site.[1][3] This phosphorylation keeps the CDK1/Cyclin B1 complex inactive, thereby preventing premature entry into mitosis, a crucial step in the G2/M cell cycle checkpoint.[1] Pkmyt1 inhibitors, such as this compound, are designed to bind to the ATP-binding pocket of Pkmyt1, blocking its kinase activity. This inhibition prevents the phosphorylation of CDK1, leading to the accumulation of active CDK1/Cyclin B1 complexes. The subsequent unscheduled entry into mitosis, particularly in cells with existing DNA damage, can lead to mitotic catastrophe and cell death.[1] This makes Pkmyt1 an attractive target in cancer therapy, especially in tumors that are highly reliant on the G2/M checkpoint.[2]
Q2: What is the difference between Pkmyt1 and WEE1 kinase?
A2: Pkmyt1 and WEE1 are both members of the WEE1 kinase family and act as key regulators of the G2/M checkpoint by inhibiting CDK1.[1][4] However, they have distinct subcellular localizations and substrate specificities. WEE1 is primarily located in the nucleus and phosphorylates CDK1 only on Tyr15.[1][4] In contrast, Pkmyt1 is associated with the membranes of the Golgi apparatus and endoplasmic reticulum and can phosphorylate CDK1 on both Thr14 and Tyr15.[1][2] While both kinases contribute to the inhibition of CDK1, Pkmyt1's dual phosphorylation activity provides a distinct layer of regulation.
Q3: What are the potential off-target effects of Pkmyt1 inhibitors?
A3: While highly selective Pkmyt1 inhibitors are being developed, the potential for off-target effects should always be considered. Off-target activity can arise from the inhibitor binding to other kinases with similar ATP-binding pockets. It is crucial to consult the manufacturer's kinase profiling data for the specific inhibitor being used. For instance, some inhibitors might show weak activity against the closely related WEE1 kinase at higher concentrations. Researchers should perform dose-response experiments and use the lowest effective concentration to minimize off-target effects. Additionally, observing unexpected cellular phenotypes could be an indication of off-target activity, warranting further investigation through methods like kinome profiling.
Q4: How can I prepare and store this compound?
A4: For specific instructions on this compound, it is essential to refer to the manufacturer's datasheet. Generally, small molecule inhibitors like this compound are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[5] To prepare the stock solution, bring the powdered compound and DMSO to room temperature, then add the appropriate volume of DMSO to the vial.[5] Gentle warming (up to 37°C), vortexing, or sonication can aid in complete dissolution.[5] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[6] Store the stock solutions at -20°C or -80°C for long-term stability.[6] For cell-based assays, the DMSO stock solution should be further diluted in cell culture medium to the final working concentration, ensuring the final DMSO concentration is typically below 0.5% to avoid solvent-induced toxicity.[5][6]
Q5: What are typical IC50 values for selective Pkmyt1 inhibitors?
A5: The half-maximal inhibitory concentration (IC50) for a Pkmyt1 inhibitor will vary depending on the specific compound, the cell line being tested, and the assay conditions (e.g., incubation time). For the well-characterized Pkmyt1 inhibitor RP-6306, IC50 values in triple-negative breast cancer (TNBC) cell lines have been reported to be in the nanomolar to low micromolar range. For example, in TNBC cell lines with high levels of low molecular weight cyclin E (LMW-E), such as HCC1806 and MDA-MB-157, the IC50 values for RP-6306 were significantly lower compared to cell lines with low LMW-E expression.[7] It is crucial to determine the IC50 for this compound in your specific cell line of interest using a dose-response experiment.
II. Troubleshooting Guides
This section addresses common problems that may be encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no observable effect of the inhibitor | Compound Instability: this compound may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh stock solutions from powder. Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. Store at -20°C or -80°C as recommended by the manufacturer. |
| Solubility Issues: The inhibitor may have precipitated out of the cell culture medium, especially at higher concentrations. | Visually inspect the media for any precipitate after adding the inhibitor. Prepare fresh dilutions from the DMSO stock. Consider using a solubilizing agent if recommended, or pre-warming the media to 37°C before adding the diluted inhibitor.[8] Ensure the final DMSO concentration is not causing precipitation. | |
| Incorrect Dosage: The concentration of this compound used may be too low to elicit a response or too high, leading to off-target effects or cytotoxicity. | Perform a dose-response experiment (e.g., 0.01 to 10 µM) to determine the optimal working concentration for your specific cell line and assay. | |
| Cell Line Resistance: The chosen cell line may not be sensitive to Pkmyt1 inhibition due to its genetic background (e.g., functional p53, low reliance on the G2/M checkpoint). | Select cell lines known to be sensitive to G2/M checkpoint inhibition (e.g., those with p53 mutations or high cyclin E levels).[2] Consider combination treatments, for example with DNA damaging agents, which can sensitize cells to Pkmyt1 inhibition.[9] | |
| High background in Western blot for phosphorylated proteins | Suboptimal Antibody Dilution: The primary or secondary antibody concentration may be too high. | Titrate the primary and secondary antibodies to find the optimal dilution that provides a strong signal with minimal background. |
| Insufficient Washing: Residual unbound antibodies can cause high background. | Increase the number and/or duration of wash steps with an appropriate buffer (e.g., TBST) after primary and secondary antibody incubations. | |
| Blocking Inefficiency: The blocking buffer may not be effectively preventing non-specific antibody binding. | Try different blocking agents (e.g., 5% BSA in TBST is often recommended for phospho-antibodies instead of milk).[10] Increase the blocking time. | |
| Difficulty in detecting changes in CDK1 phosphorylation | Timing of Sample Collection: The peak change in CDK1 phosphorylation may occur at a different time point than the one you are analyzing. | Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) after this compound treatment to identify the optimal time point for observing changes in CDK1 Thr14/Tyr15 phosphorylation. |
| Poor Antibody Quality: The phospho-specific CDK1 antibody may not be sensitive or specific enough. | Use a well-validated antibody for phospho-CDK1 (Thr14/Tyr15). Check the manufacturer's data and relevant literature for validation in your application. | |
| Low Protein Expression: The levels of total CDK1 in your cell line might be low. | Ensure you load a sufficient amount of protein lysate on the gel. You may need to enrich for your protein of interest. | |
| Poor resolution of cell cycle phases in flow cytometry | Cell Clumping: Aggregates of cells will not be accurately analyzed and can distort the histogram. | Ensure a single-cell suspension is achieved before and after fixation. This can be done by gentle pipetting or passing the cells through a cell strainer.[11] |
| Incorrect Staining: Inadequate or excessive staining with the DNA dye (e.g., propidium (B1200493) iodide) can lead to poor resolution. | Optimize the concentration of the DNA staining dye and the incubation time. Ensure RNase treatment is included when using propidium iodide to avoid staining of RNA.[12] | |
| Instrument Settings: Improper setup of the flow cytometer can affect data quality. | Calibrate the instrument using beads and ensure the voltage and compensation settings are appropriate for your staining. |
III. Experimental Protocols
A. Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in fresh cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO at the same final concentration as the highest inhibitor concentration).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
B. Western Blot for CDK1 Phosphorylation
This protocol details the steps to analyze changes in CDK1 phosphorylation upon Pkmyt1 inhibition.
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentration and for the optimal duration. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[10]
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[10]
-
SDS-PAGE and Transfer: Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Blocking: Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-CDK1 (Thr14 and/or Tyr15) and total CDK1 overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[10]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Wash the membrane as in step 7. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
-
Analysis: Quantify the band intensities and normalize the phospho-CDK1 signal to the total CDK1 signal.
C. Cell Cycle Analysis by Flow Cytometry
This protocol provides a method to assess the effect of this compound on cell cycle distribution.
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while gently vortexing to prevent clumping. Fix the cells for at least 2 hours at -20°C.[12]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A in PBS.[12]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a low flow rate for better resolution.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and determine the percentage of cells in G1, S, and G2/M phases.
IV. Data Presentation
Table 1: Representative IC50 Values of a Selective Pkmyt1 Inhibitor (RP-6306) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCC1806 | Triple-Negative Breast Cancer | ~100 | [7] |
| MDA-MB-157 | Triple-Negative Breast Cancer | ~200 | [7] |
| MDA-MB-231 | Triple-Negative Breast Cancer | >1000 | [7] |
| SUM149PT | Triple-Negative Breast Cancer | >1000 | [7] |
| U2OS | Osteosarcoma | ~100 (in combination) | [9] |
Note: IC50 values are highly dependent on the specific inhibitor and experimental conditions. This table serves as an example, and researchers should determine the IC50 for this compound in their own experimental setup.
V. Signaling Pathways and Experimental Workflows
A. Pkmyt1 Signaling Pathway in G2/M Checkpoint Regulation
Caption: Pkmyt1 signaling at the G2/M checkpoint.
B. Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating Pkmyt1 inhibitor efficacy.
C. Logical Relationship for Troubleshooting Inconsistent Results
Caption: Troubleshooting logic for inconsistent inhibitor effects.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Regulation of G2/M Transition by Inhibition of WEE1 and PKMYT1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PKMYT1 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. reparerx.com [reparerx.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthetic lethal interaction between WEE1 and PKMYT1 is a target for multiple low-dose treatment of high-grade serous ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. cancer.wisc.edu [cancer.wisc.edu]
Pkmyt1-IN-3 protocol refinement for specific cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the Pkmyt1 inhibitor, Pkmyt1-IN-3. The information is tailored for researchers, scientists, and drug development professionals working with specific cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Protein Kinase Membrane-associated Tyrosine/Threonine 1 (PKMYT1). PKMYT1 is a key negative regulator of the cell cycle, primarily functioning to inhibit Cyclin-Dependent Kinase 1 (CDK1).[1] It does this by phosphorylating CDK1 at specific inhibitory sites (Threonine 14 and Tyrosine 15), which prevents the cell from prematurely entering mitosis (M phase) from the G2 phase.[2][3] By inhibiting PKMYT1, this compound blocks this inhibitory phosphorylation, leading to the premature activation of CDK1. This forces the cell to enter mitosis, often with unrepaired DNA, which can lead to a form of cell death known as mitotic catastrophe, particularly in cancer cells that have a high reliance on cell cycle checkpoints for survival.[1]
Q2: In which cell lines is this compound expected to be most effective?
A2: The efficacy of this compound is often linked to the genetic background of the cancer cells. A key synthetic lethal interaction has been identified with the amplification of the CCNE1 gene, which encodes for Cyclin E.[4] Therefore, cancer cell lines with high levels of Cyclin E expression or CCNE1 amplification are predicted to be particularly sensitive to Pkmyt1 inhibition. This has been observed in various cancer types, including certain ovarian, breast, and pancreatic cancer cell lines.[5] Additionally, cancers with mutations in genes like FBXW7 and PPP2R1A may also exhibit increased sensitivity.[6] It is recommended to assess the CCNE1 amplification status of your target cell lines prior to initiating experiments.
Q3: What are the known downstream signaling pathways affected by Pkmyt1 inhibition?
A3: Pkmyt1 has been shown to influence several critical signaling pathways involved in cancer progression. Inhibition of Pkmyt1 can therefore have broad effects. Key pathways include:
-
Notch Signaling: In some cancers, such as non-small cell lung cancer, PKMYT1 has been shown to promote the activity of the Notch signaling pathway.[2]
-
MAPK Signaling: Pkmyt1 has been observed to activate the MAPK signaling pathway in gastric cancer, and its knockdown can inhibit the phosphorylation of ERK1/2 and p38.[8][9]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no observable effect of this compound on cell viability. | Compound Instability: The small molecule inhibitor may have degraded. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Store aliquots at -80°C to minimize freeze-thaw cycles. Protect from light.[10] |
| Incorrect Dosage: The concentration range used may be too low for the specific cell line. | Perform a dose-response experiment with a wider range of concentrations to determine the optimal IC50 for your cell line. | |
| Cell Line Resistance: The chosen cell line may be inherently resistant to Pkmyt1 inhibition. | Confirm the expression of Pkmyt1 in your cell line. Consider testing cell lines with known sensitizing mutations, such as CCNE1 amplification.[4] | |
| Suboptimal Cell Culture Conditions: High cell density or poor cell health can affect drug response. | Ensure cells are in the logarithmic growth phase and seeded at an appropriate density. Regularly check for mycoplasma contamination. | |
| High background in Western blot for phosphorylated proteins. | Suboptimal Antibody Dilution: The primary or secondary antibody concentration may be too high. | Optimize antibody dilutions according to the manufacturer's recommendations. |
| Insufficient Washing: Residual antibodies can cause high background. | Increase the number and duration of washes with TBST buffer between antibody incubations. | |
| Contamination of Buffers: Buffers may be contaminated with bacteria or other substances. | Prepare fresh buffers, especially the blocking buffer and antibody dilution buffers. | |
| Difficulty in resolving cell cycle phases in flow cytometry. | Cell Clumping: Aggregates of cells can lead to inaccurate DNA content analysis. | Ensure a single-cell suspension by gentle pipetting or passing the cells through a cell strainer before staining.[11] |
| Inappropriate Staining Protocol: The concentration of the DNA dye or the incubation time may be suboptimal. | Optimize the staining protocol, including the concentration of propidium (B1200493) iodide (PI) or other DNA dyes and the RNase treatment step. | |
| Instrument Settings: The flow cytometer settings may not be optimal for cell cycle analysis. | Adjust the instrument settings, particularly the voltage for the DNA dye channel, to ensure proper separation of G0/G1, S, and G2/M peaks. Use a low flow rate for acquisition.[11] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Target cancer cell line
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in complete medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM). Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Gently shake the plate to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for CDK1 Phosphorylation
This protocol is to assess the effect of this compound on the phosphorylation of its direct target, CDK1.
Materials:
-
Target cancer cell line
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-CDK1 (Thr14/Tyr15), anti-total CDK1, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration. Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated CDK1 signal to total CDK1 and the loading control.
Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of this compound on cell cycle distribution.
Materials:
-
Target cancer cell line
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Treatment and Harvesting: Seed cells and treat with this compound as desired. Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet.
-
Fixation: Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing gently. Fix for at least 30 minutes on ice.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Collect data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Quantitative Data Summary
| Cell Line | Treatment | IC50 (nM) | Reference |
| FT282-CCNE1 | RP-6306 | 7.5 (for CDK1-pT14 inhibition) | (Gallo et al., 2021) |
| HCC1569 (CCNE1-amplified) | RP-6306 | - | [5] |
| OVCAR3 (CCNE1-amplified) | RP-6306 | - | [5] |
| Experiment | Cell Line | Treatment | Observation | Reference |
| Tumor Xenograft | HCC1569 | RP-6306 | Up to 79% tumor growth inhibition | [5] |
| Tumor Xenograft | OVCAR3 | RP-6306 | Up to 84% tumor growth inhibition | [5] |
Diagrams
Caption: Pkmyt1 Signaling Pathway and Inhibition by this compound.
References
- 1. What are PKMYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Synthetic lethal interaction between WEE1 and PKMYT1 is a target for multiple low-dose treatment of high-grade serous ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 7. Nature Communications | Insilico Medicine Presents AI-empowered Dual-Action PROTAC Targeting PKMYT1 - Laotian Times [laotiantimes.com]
- 8. researchgate.net [researchgate.net]
- 9. Transcription factor E2F7 activates PKMYT1 to partially suppress adriamycin sensitivity in gastric cancer through the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. cancer.wisc.edu [cancer.wisc.edu]
minimizing Pkmyt1-IN-3 toxicity in normal cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pkmyt1 inhibitors. The focus is on understanding and minimizing toxicity in normal (non-cancerous) cells to maximize the therapeutic window.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Pkmyt1 inhibitors?
A1: Pkmyt1 is a protein kinase that acts as a critical negative regulator of the G2/M cell cycle checkpoint.[1][2] It specifically phosphorylates and inactivates Cyclin-Dependent Kinase 1 (CDK1), a key driver of mitotic entry.[1][3][4] By inhibiting Pkmyt1, these compounds prevent the inhibitory phosphorylation of CDK1, leading to its premature activation.[3][5] In cancer cells, particularly those with existing DNA damage or replication stress (like CCNE1-amplified tumors), this forces an unprepared entry into mitosis, resulting in a type of cell death known as mitotic catastrophe.[1][3][6]
Q2: Why do Pkmyt1 inhibitors show selectivity for cancer cells over normal cells?
A2: The selectivity of Pkmyt1 inhibitors stems from the different dependencies of cancer and normal cells on cell cycle checkpoints. Many cancer cells have a defective G1/S checkpoint (often due to p53 mutations) and are therefore highly reliant on the G2/M checkpoint to repair DNA damage before dividing.[7] Pkmyt1 is a key regulator of this G2/M checkpoint.[2][6] Normal cells, with their intact G1/S checkpoints, are less dependent on Pkmyt1 for cell cycle control and can tolerate its inhibition more effectively.[3][7] Studies have shown that Pkmyt1 can be dispensable for normal cell viability, and its inhibition does not typically induce DNA damage or significant cell cycle changes in non-tumorigenic cells.[5][7]
Q3: What are the common toxicities observed with Pkmyt1 inhibitors in pre-clinical and clinical studies?
A3: In clinical trials with the Pkmyt1 inhibitor lunresertib (RP-6306), treatment-related adverse events (TRAEs) have been reported. The most common TRAEs are generally low-grade and include neutropenia, nausea, vomiting, diarrhea, mucosal inflammation, fatigue, and rash.[8][9] Anemia has also been noted, particularly when used in combination therapies.[10][11] These side effects are typically manageable with dose modifications and supportive care.[9][10]
Q4: What are known off-target effects of Pkmyt1 inhibitors that can contribute to toxicity?
A4: Off-target effects are a significant consideration and depend on the specific inhibitor's selectivity profile. For instance, the clinical stage inhibitor lunresertib has been shown to inhibit BRAF kinase, which can lead to paradoxical activation of the MAPK signaling pathway, a potential source of toxicity.[6] In contrast, newer inhibitors like VRN16 are designed for higher selectivity, sparing kinases like WEE1, PLKs, and BRAF, which corresponds with lower cytotoxicity in normal cells.[6] It is crucial to characterize the kinase selectivity profile of any Pkmyt1 inhibitor being used.
Troubleshooting Guide
Issue 1: High Cytotoxicity Observed in Normal/Control Cell Lines
| Possible Cause | Recommended Action |
| 1. Off-Target Kinase Inhibition | The inhibitor may not be sufficiently selective for Pkmyt1. Profile the inhibitor against a broad kinase panel. Consider switching to a more selective inhibitor, such as VRN16, which shows less activity against kinases like WEE1 and BRAF.[6] |
| 2. High Inhibitor Concentration | Even with a therapeutic window, high concentrations can overwhelm normal cellular processes. Perform a dose-response curve to determine the EC50 in both cancer and normal cell lines to define the therapeutic window accurately. |
| 3. Disrupted Checkpoints in Control Cells | The "normal" cell line being used may have uncharacterized mutations affecting cell cycle checkpoints, making them more sensitive to G2/M disruption. Use a well-characterized, non-tumorigenic cell line (e.g., RPE1-hTERT) as a control. |
| 4. Inappropriate Assay Duration | Prolonged exposure may lead to cumulative stress and toxicity. Optimize the treatment duration. For many Pkmyt1 inhibitors, effects on mitotic entry can be observed within 24-48 hours. |
Issue 2: Inconsistent Results or Lack of Potency in Cancer Cell Lines
| Possible Cause | Recommended Action |
| 1. Cancer Cell Line Genotype | Pkmyt1 inhibitors are most effective in cells with high replication stress, such as those with CCNE1 amplification.[5][6] Verify the genotype of your target cells. They may lack the specific vulnerabilities that create synthetic lethality with Pkmyt1 inhibition. |
| 2. Redundant Pathways | Cancer cells may upregulate compensatory pathways. For example, resistance to WEE1 inhibitors can arise from the upregulation of Pkmyt1.[12] While less documented for Pkmyt1 inhibitors, consider that WEE1 may provide some redundant function. |
| 3. Drug Stability/Activity | Ensure the inhibitor is properly stored and handled. Confirm its activity in a biochemical assay or by assessing the phosphorylation status of its direct target, CDK1 at Threonine 14 (pCDK1-T14). |
| 4. Non-catalytic Functions of Pkmyt1 | Some research suggests Pkmyt1 has non-catalytic roles (e.g., in Wnt signaling) that may not be addressed by kinase inhibitors.[13] If the desired phenotype is related to these functions, a kinase inhibitor may not be the appropriate tool. Consider genetic knockdown (siRNA/shRNA) or degradation (PROTACs) as alternative approaches. |
Data Presentation
Table 1: Comparative Cytotoxicity of Pkmyt1 Inhibitors
This table summarizes the half-maximal effective concentration (EC50) values for the Pkmyt1 inhibitor RP-6306 in cancer cell lines with and without CCNE1 amplification, demonstrating the therapeutic window.
| Cell Line Context | Inhibitor | EC50 Range (nM) | Selectivity Fold-Change | Reference |
| CCNE1-Amplified | RP-6306 | 26 - 93 | ~14x more cytotoxic | [5] |
| Non-CCNE1-Amplified | RP-6306 | > 1,000 | (compared to amplified) | [5] |
| CCNE1-Normal | VRN16 | Lower Cytotoxicity | Wider Therapeutic Window | [6] |
| CCNE1-Normal | Lunresertib | Higher Cytotoxicity | (compared to VRN16) | [6] |
Table 2: Common Treatment-Related Adverse Events (TRAEs) for Lunresertib (RP-6306) in Clinical Trials
This table presents common toxicities observed in patients, which can help inform potential in vivo side effects.
| Adverse Event | Any Grade (%) | Grade ≥3 (%) | Reference |
| Nausea/Vomiting | 55.3 | 2.6 | [8] |
| Neutropenia | 42.1 | 31.6 | [8] |
| Diarrhea | 39.5 | 5.3 | [8] |
| Mucosal Inflammation | 39.5 | 5.3 | [8] |
| Fatigue | 34.2 | 0 | [8] |
| Rash | 31.6 | 0 | [8] |
| Anemia | 18.4 | 5.3 | [8] |
Experimental Protocols & Methodologies
Protocol 1: Assessing Therapeutic Window via Cell Viability Assay
Objective: To determine and compare the cytotoxicity of a Pkmyt1 inhibitor in cancer cells versus normal cells.
-
Cell Plating: Seed cells in 96-well plates at a predetermined optimal density. Use a CCNE1-amplified cancer cell line (e.g., OVCAR3, HCC1569) and a non-tumorigenic control cell line (e.g., RPE1-hTERT).
-
Compound Preparation: Prepare a 2x serial dilution of the Pkmyt1 inhibitor in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: After 24 hours, replace the medium with the drug-containing medium.
-
Incubation: Incubate cells for 72-120 hours, a duration sufficient to cover several cell cycles.
-
Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo® (Promega) or by staining with crystal violet.
-
Data Analysis: Normalize the results to the vehicle control. Plot the dose-response curve and calculate EC50 values using a non-linear regression model. The therapeutic window is the ratio of EC50 (normal cells) / EC50 (cancer cells).
Protocol 2: Evaluating a Low-Dose Combination Strategy
Objective: To test for synergistic effects between a Pkmyt1 inhibitor and a WEE1 inhibitor to reduce toxicity.[14][15]
-
Experimental Design: Use a dose-response matrix format. Prepare serial dilutions of the Pkmyt1 inhibitor (e.g., RP-6306) and the WEE1 inhibitor (e.g., adavosertib) both horizontally and vertically in a 96-well plate. Include single-agent and vehicle controls.
-
Cell Plating and Treatment: Seed cells as described in Protocol 1. Treat with the combination matrix.
-
Incubation and Viability Assessment: Follow steps 4 and 5 from Protocol 1.
-
Synergy Analysis: Analyze the dose-response matrix using a synergy model such as the Zero Interaction Potency (ZIP) model or the Bliss independence model.[14] Synergy is typically indicated by a score >10 (for ZIP) or a positive Bliss score, signifying that the combined effect is greater than the sum of individual effects. This allows for the identification of effective, lower-concentration combinations that would be less toxic to normal cells.[14][15]
Visualizations
Caption: Pkmyt1 signaling pathway in G2/M checkpoint control.
Caption: Troubleshooting workflow for minimizing Pkmyt1 inhibitor toxicity.
Caption: Logic of selective toxicity of Pkmyt1 inhibitors.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. The DNA damage repair-related gene PKMYT1 is a potential biomarker in various malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PKMYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. europeanreview.org [europeanreview.org]
- 5. CCNE1 amplification is synthetic lethal with PKMYT1 kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. onclive.com [onclive.com]
- 9. Repare Therapeutics Reports Positive Initial Data from Phase 1 MINOTAUR Trial of Lunresertib with FOLFIRI at ESMO GI [synapse.patsnap.com]
- 10. ir.reparerx.com [ir.reparerx.com]
- 11. ir.reparerx.com [ir.reparerx.com]
- 12. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 13. Nature Communications | Insilico Medicine Presents AI-empowered Dual-Action PROTAC Targeting PKMYT1 - Laotian Times [laotiantimes.com]
- 14. Synthetic lethal interaction between WEE1 and PKMYT1 is a target for multiple low-dose treatment of high-grade serous ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Technical Support Center: Pkmyt1-IN-3 Western Blot Troubleshooting
Welcome to the technical support center for troubleshooting Western blot results for the protein kinase Pkmyt1, particularly when using the inhibitor Pkmyt1-IN-3. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to help researchers, scientists, and drug development professionals obtain reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of Pkmyt1 on a Western blot?
A1: The predicted molecular weight of human Pkmyt1 is approximately 54.3 kDa.[1] However, the apparent molecular weight on an SDS-PAGE gel can vary due to post-translational modifications such as phosphorylation.
Q2: Which cell lines are recommended as a positive control for Pkmyt1 expression?
A2: Several cancer cell lines express high levels of Pkmyt1 and can be used as positive controls. These include various non-small cell lung cancer (NSCLC) cell lines (e.g., A549, H1299), breast cancer cell lines (e.g., MCF-7), and gastric cancer cell lines.[2][3] It is always recommended to verify Pkmyt1 expression in your specific cell line of interest.
Q3: What is the subcellular localization of Pkmyt1?
A3: Pkmyt1 is a membrane-associated kinase, primarily localized to the cytoplasm, with associations with the Golgi apparatus and endoplasmic reticulum.[2][4]
Q4: How does this compound affect Pkmyt1 and its downstream targets?
A4: this compound is a small molecule inhibitor of Pkmyt1 kinase activity. Treatment with a Pkmyt1 inhibitor is expected to decrease the phosphorylation of its primary target, CDK1, at Threonine 14 (Thr14).[5][6] This leads to the activation of the CDK1/Cyclin B1 complex, promoting premature entry into mitosis.[4] The total protein levels of Pkmyt1 may not necessarily change with short-term inhibitor treatment.
Q5: What are the key upstream regulators of Pkmyt1?
A5: The activity of Pkmyt1 is regulated by other protein kinases, including Polo-like kinase 1 (PLK1) and AKT1/PKB, which can phosphorylate and modulate its activity.[1]
Pkmyt1 Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the Pkmyt1 signaling pathway and a general experimental workflow for assessing the effect of this compound on cells.
Caption: Pkmyt1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for Pkmyt1 Western blotting.
Detailed Experimental Protocol: Pkmyt1 Western Blot
This protocol provides a starting point for detecting Pkmyt1 and its downstream target, phosphorylated CDK1 (pCDK1), in cell lysates following treatment with this compound.
1. Cell Lysis
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control for the specified duration.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Scrape adherent cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
3. Sample Preparation
-
Mix 20-30 µg of protein with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
4. SDS-PAGE
-
Load samples onto a 10% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor migration.
-
Run the gel at 100-120V until the dye front reaches the bottom.
5. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Wet transfer is recommended for optimal transfer of a ~54 kDa protein. Transfer at 100V for 60-90 minutes in a cold room or on ice.
6. Membrane Blocking
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[5]
7. Antibody Incubation
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
8. Detection
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system or X-ray film.
9. Data Analysis
-
Quantify band intensities using densitometry software (e.g., ImageJ).[8]
-
Normalize the protein of interest to a loading control (e.g., GAPDH, β-actin). For phosphorylated proteins, it is best to normalize to the total protein level (e.g., pCDK1 normalized to total CDK1).[8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No Signal or Weak Signal | Inactive antibody | Use a fresh aliquot of the antibody and ensure proper storage at -20°C. |
| Low protein expression | Increase the amount of protein loaded per lane (up to 50 µg). Use a positive control cell line known to express Pkmyt1.[9] | |
| Inefficient protein transfer | Confirm transfer by staining the membrane with Ponceau S before blocking. Optimize transfer time and voltage. For proteins >100 kDa, consider a longer transfer time or a gradient gel. | |
| Incorrect antibody dilution | Optimize the primary antibody concentration by performing a titration. | |
| High Background | Insufficient blocking | Increase blocking time to 2 hours at room temperature or overnight at 4°C. Try a different blocking agent (e.g., BSA instead of milk). |
| Primary antibody concentration too high | Reduce the concentration of the primary antibody. | |
| Insufficient washing | Increase the number and duration of washes with TBST. | |
| Non-specific Bands | Primary antibody is not specific | Use a different antibody from a reputable supplier. Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity. |
| Protein degradation | Prepare fresh lysates and always include protease inhibitors. Keep samples on ice. | |
| Splice variants or post-translational modifications | Check the literature for known isoforms or modifications of Pkmyt1 that might result in bands of different sizes. | |
| Unexpected Band Size | Post-translational modifications (e.g., phosphorylation, glycosylation) | The apparent molecular weight can be higher than the predicted weight. This is common for kinases like Pkmyt1. |
| Protein dimerization or complex formation | Ensure complete denaturation by boiling samples in reducing sample buffer. | |
| Inconsistent Results with this compound Treatment | Ineffective inhibitor concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. The IC50 for the similar inhibitor RP-6306 is in the nanomolar range.[10] |
| Incorrect treatment duration | Optimize the treatment time. A time course experiment (e.g., 6, 12, 24 hours) can reveal the dynamics of the inhibitor's effect. | |
| Cell line is resistant to the inhibitor | Some cell lines may have compensatory mechanisms that confer resistance. Confirm target engagement by assessing the phosphorylation status of CDK1. |
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for Pkmyt1 Western blotting experiments.
Table 1: Recommended Antibody Dilutions and Protein Loading
| Antibody | Type | Recommended Dilution | Protein Load per Lane |
| Anti-Pkmyt1 | Monoclonal or Polyclonal | 1:500 - 1:2000 | 20-50 µg |
| Anti-phospho-CDK1 (Thr14) | Polyclonal | 1:1000 | 20-50 µg |
| Anti-total-CDK1 | Monoclonal or Polyclonal | 1:1000 | 20-50 µg |
| Anti-GAPDH / β-actin | Monoclonal | 1:1000 - 1:10000 | 20-50 µg |
Table 2: Pkmyt1 Inhibitor Treatment Parameters (Example with RP-6306)
| Inhibitor | Cell Line | Concentration Range | Treatment Duration | Expected Outcome on Western Blot |
| RP-6306 | Various Cancer Cell Lines | 10 nM - 1 µM | 24 - 72 hours | Decreased pCDK1 (Thr14), no significant change in total Pkmyt1 or total CDK1. |
Note: this compound is expected to have a similar mechanism of action to RP-6306, but optimal concentrations and treatment times should be determined empirically for your specific experimental system.
References
- 1. novusbio.com [novusbio.com]
- 2. PKMYT1 Promotes Gastric Cancer Cell Proliferation and Apoptosis Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanreview.org [europeanreview.org]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Synthetic lethal interaction between WEE1 and PKMYT1 is a target for multiple low-dose treatment of high-grade serous ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PKMYT1 - Wikipedia [en.wikipedia.org]
- 7. origene.com [origene.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Validating Pkmyt1-IN-3's Effect on CDK1 Phosphorylation: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the efficacy of Pkmyt1-IN-3, a putative inhibitor of Protein Kinase Membrane-Associated Tyrosine/Threonine 1 (Pkmyt1), in modulating the phosphorylation of its key substrate, Cyclin-Dependent Kinase 1 (CDK1). We will explore the underlying signaling pathway, compare this compound with alternative inhibitors, and provide detailed experimental protocols to assess its biological activity.
The Pkmyt1-CDK1 Signaling Axis in Cell Cycle Control
Pkmyt1 is a crucial regulator of the G2/M cell cycle checkpoint. It functions as a kinase that, along with WEE1, phosphorylates CDK1 at inhibitory sites, specifically Threonine 14 (Thr14) and Tyrosine 15 (Tyr15).[1] This phosphorylation event prevents the activation of the CDK1/Cyclin B complex, thereby halting the cell's entry into mitosis.[1] This inhibitory control allows for DNA repair before cell division, and its dysregulation is a hallmark of many cancers. Pkmyt1 inhibitors, therefore, represent a promising therapeutic strategy to force cancer cells with DNA damage into premature mitosis, leading to mitotic catastrophe and cell death.
Comparative Analysis of Pkmyt1 Inhibitors
To objectively evaluate the performance of this compound, it is essential to compare its activity with other known inhibitors of Pkmyt1 and related kinases. The following table summarizes the inhibitory concentrations (IC50) of selected compounds.
| Compound | Target(s) | IC50 (nM) | Reference |
| This compound | Pkmyt1 | Data not available | - |
| Lunresertib (RP-6306) | Pkmyt1 | 14 | [2][3] |
| Adavosertib (AZD1775) | WEE1 | 5.2 | [4][5] |
| PD0166285 | WEE1, Myt1 | 24 (WEE1), 72 (Myt1) | [6] |
| PKMYT1-IN-8 | PKMYT1 | 9 | [6] |
Experimental Validation of this compound
The following section outlines key experiments to validate the effect of this compound on CDK1 phosphorylation and its downstream cellular consequences.
References
Pkmyt1-IN-3 and Chemotherapy: A Guide to Synergistic Combinations
For Researchers, Scientists, and Drug Development Professionals
The inhibition of Protein Kinase MYT1 (PKMYT1), a key regulator of the G2/M cell cycle checkpoint, presents a promising strategy in cancer therapy. By abrogating this checkpoint, cancer cells, particularly those with existing DNA damage or genomic instability, can be pushed into premature and catastrophic mitosis, leading to cell death. This guide explores the synergistic potential of the PKMYT1 inhibitor, Pkmyt1-IN-3, in combination with conventional chemotherapy agents. While direct quantitative data for this compound is limited in publicly available literature, this guide will leverage data from the potent and selective PKMYT1 inhibitor, lunresertib (RP-6306) , as a surrogate to illustrate the principles and potential of this therapeutic approach.
Mechanism of Synergy: A Two-Pronged Attack
The synergistic effect of combining a PKMYT1 inhibitor with chemotherapy stems from a dual assault on cancer cell vulnerabilities:
-
Chemotherapy-Induced DNA Damage: Traditional chemotherapeutic agents, such as platinum-based compounds (e.g., carboplatin) and nucleoside analogs (e.g., gemcitabine), induce significant DNA damage, triggering cell cycle arrest to allow for repair.
-
PKMYT1 Inhibition Overrides Cell Cycle Arrest: PKMYT1 inhibitors block the phosphorylation of CDK1, a critical step in enforcing the G2/M checkpoint. This forces cells with damaged DNA to enter mitosis prematurely.
This combination leads to a state of "mitotic catastrophe," where the cell attempts to divide with a damaged genome, resulting in apoptosis.
Quantitative Analysis of Synergy
The following tables summarize the synergistic effects observed when combining the PKMYT1 inhibitor lunresertib (RP-6306) with various chemotherapy agents in preclinical cancer models. The synergy is often quantified using metrics like the Combination Index (CI), where a CI value less than 1 indicates a synergistic interaction.
Table 1: Synergy of Lunresertib (RP-6306) with Gemcitabine in Estrogen Receptor-Positive (ER+) Breast Cancer Cells [1][2]
| Cell Line | Treatment | Observation |
| Palbociclib-resistant ER+ breast cancer cells | Lunresertib (RP-6306) + Gemcitabine | Selective and synergistic reduction in cell viability.[1][2] |
| Increased DNA damage and apoptosis.[1][2] |
Table 2: Synergy of Lunresertib (RP-6306) with Carboplatin in Triple-Negative Breast Cancer (TNBC) Patient-Derived Xenograft Cells (PDXC) [3][4]
| PDXC Model | Combination Index (CI) | Interpretation |
| T-786 | 0.52 | Synergy[4] |
| T-817 | 0.53 | Synergy[4] |
| BM-156 | 0.60 | Synergy[4] |
| T-830 | 0.85 | Synergy[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. Below are outlines of key experimental protocols used to assess the synergy between PKMYT1 inhibitors and chemotherapy.
Cell Viability and Synergy Analysis
This protocol is designed to determine the effect of drug combinations on cell proliferation and to quantify the level of synergy.
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a dose matrix of the PKMYT1 inhibitor (e.g., lunresertib) and the chemotherapy agent, both alone and in combination. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
Viability Assay: Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated controls.
-
Determine the IC50 (half-maximal inhibitory concentration) for each single agent.
-
Calculate the Combination Index (CI) using software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Western Blotting for Mechanistic Insights
This technique is used to analyze changes in protein expression and phosphorylation to understand the molecular mechanisms of synergy.
-
Cell Lysis: Treat cells with the drug combinations for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-CDK1, γH2AX as a marker of DNA damage, and cleaved PARP as a marker of apoptosis).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Visualizations
The synergy between PKMYT1 inhibitors and chemotherapy is rooted in the disruption of the G2/M checkpoint signaling pathway.
G2/M Checkpoint and DNA Damage Response
In response to DNA damage, the cell activates a signaling cascade that leads to the inhibitory phosphorylation of CDK1 by WEE1 and PKMYT1, preventing entry into mitosis. PKMYT1 inhibitors block this phosphorylation, forcing the cell to proceed into mitosis despite the presence of damaged DNA.
Caption: G2/M checkpoint signaling pathway and the synergistic effect of this compound and chemotherapy.
Experimental Workflow for Synergy Assessment
The following diagram illustrates a typical workflow for evaluating the synergistic potential of this compound with a chemotherapy agent.
Caption: A typical experimental workflow for assessing the synergy of this compound with chemotherapy.
Conclusion and Future Directions
The combination of PKMYT1 inhibition with chemotherapy represents a promising therapeutic strategy. The available data, primarily from the surrogate molecule lunresertib (RP-6306), strongly suggests that this approach can lead to synergistic anti-tumor activity in various cancer types. Further investigation is warranted to specifically quantify the synergistic potential of this compound with a broader range of chemotherapy agents and in diverse cancer models. Mechanistic studies will continue to be crucial in elucidating the precise molecular events that underpin this synergy and in identifying patient populations most likely to benefit from this combination therapy.
References
Head-to-Head Comparison of Pkmyt1 Inhibitors: A Guide for Researchers
An in-depth analysis of the performance and characteristics of leading Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (Pkmyt1) inhibitors, providing essential data for researchers in oncology and drug development.
Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (Pkmyt1) has emerged as a compelling therapeutic target in oncology, particularly for cancers with specific genetic alterations such as Cyclin E1 (CCNE1) amplification. Pkmyt1 is a key negative regulator of the G2/M cell cycle checkpoint, primarily through the inhibitory phosphorylation of Cyclin-Dependent Kinase 1 (CDK1). Inhibition of Pkmyt1 forces cancer cells with a dependency on this checkpoint, such as those with high replication stress due to CCNE1 amplification, into premature and catastrophic mitosis, leading to cell death. This guide provides a head-to-head comparison of prominent Pkmyt1 inhibitors, focusing on their biochemical potency, cellular activity, and selectivity, supported by experimental data.
Key Pkmyt1 Inhibitors: An Overview
This comparison focuses on two notable Pkmyt1 inhibitors, RP-6306 (lunresertib) and the more recently developed VRN16. Adavosertib, a well-characterized WEE1 inhibitor, is also included to provide a selectivity context, given that WEE1 is another kinase that phosphorylates and inhibits CDK1.
-
RP-6306 (Lunresertib): The first-in-class, orally bioavailable, and selective Pkmyt1 inhibitor to enter clinical trials.[1][2] It has demonstrated synthetic lethality in preclinical models of cancers with CCNE1 amplification.[1]
-
VRN16: A novel, highly selective Pkmyt1 inhibitor that has shown superior efficacy and a wider therapeutic window compared to lunresertib in preclinical studies.[3][4]
-
Adavosertib (AZD1775): A potent and selective inhibitor of WEE1 kinase.[5] While it also leads to CDK1 activation, its primary target is distinct from Pkmyt1, making it a useful tool for dissecting the specific roles of these two kinases.
Quantitative Performance Data
The following tables summarize the key quantitative data for the selected inhibitors based on publicly available preclinical research.
Table 1: Biochemical Potency and Selectivity
| Inhibitor | Target | IC50 (nM) | Selectivity Profile |
| RP-6306 (Lunresertib) | Pkmyt1 | 14[6] | High degree of selectivity over other kinases.[6] |
| VRN16 | Pkmyt1 | Data not publicly available | Fewer off-target kinases (1% with S(10)) compared to lunresertib (7% with S(10)) in KINOMEScan™. Spares WEE1 and PLKs.[3] |
| Adavosertib (AZD1775) | WEE1 | 5.2[5] | Potent WEE1 inhibitor. |
Table 2: Cellular Activity
| Inhibitor | Cell Line(s) | Key Cellular Effect(s) | IC50 / EC50 (nM) |
| RP-6306 (Lunresertib) | CCNE1-amplified cancer cells (e.g., OVCAR3, HCC1569) | Induces premature mitotic entry, DNA damage, and apoptosis.[1][6] | 26 - 93 (in CCNE1-amplified cell lines)[1] |
| VRN16 | CCNE1-amplified cancer cells (e.g., OVCAR3, MKN1, HCC1569) | Higher proliferation inhibition potency than lunresertib in CCNE1+ cells and lower cytotoxicity in CCNE1-normal cells.[3] | Data not publicly available |
| Adavosertib (AZD1775) | Various cancer cell lines | Abrogates G2/M checkpoint. | Varies depending on cell line and genetic context. |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanism of action and the methods used for inhibitor evaluation, the following diagrams illustrate the Pkmyt1 signaling pathway and a typical experimental workflow.
Caption: Pkmyt1 signaling pathway in cell cycle regulation.
Caption: Experimental workflow for Pkmyt1 inhibitor evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of Pkmyt1 inhibitors.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of a compound.
Materials:
-
Recombinant Pkmyt1 enzyme
-
Substrate peptide (e.g., a generic kinase substrate or a specific Pkmyt1 substrate)
-
ATP
-
Pkmyt1 inhibitor (e.g., RP-6306)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 384-well white plates)
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the Pkmyt1 enzyme, substrate, and assay buffer.
-
Serially dilute the Pkmyt1 inhibitor in DMSO and add to the assay plate wells.
-
Initiate the kinase reaction by adding ATP to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and therefore inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (Crystal Violet Assay)
This colorimetric assay is used to determine cell viability by staining the DNA of adherent cells. A decrease in the number of adherent cells, and thus a weaker stain, indicates cytotoxic or anti-proliferative effects of the inhibitor.
Materials:
-
CCNE1-amplified cancer cell line (e.g., OVCAR3, HCC1569)
-
Appropriate cell culture medium and supplements
-
Pkmyt1 inhibitor
-
96-well tissue culture plates
-
Crystal Violet staining solution (e.g., 0.5% crystal violet in 20% methanol)
-
Solubilization solution (e.g., 1% SDS in water)
-
Plate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Treat the cells with a serial dilution of the Pkmyt1 inhibitor. Include a vehicle-only control.
-
Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
-
Staining:
-
Gently wash the cells with PBS to remove non-adherent cells.
-
Fix the adherent cells with a suitable fixative (e.g., methanol) for 15 minutes.
-
Stain the cells with Crystal Violet solution for 20-30 minutes at room temperature.
-
Wash the plate thoroughly with water to remove excess stain and allow it to air dry.
-
-
Quantification:
-
Solubilize the stain by adding a solubilization solution to each well.
-
Measure the absorbance of each well at approximately 570 nm using a plate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable, adherent cells.
-
Calculate the percent viability for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent viability against the inhibitor concentration and fitting to a dose-response curve.[1]
-
Conclusion
The development of selective Pkmyt1 inhibitors represents a promising therapeutic strategy for cancers harboring specific genetic vulnerabilities, such as CCNE1 amplification. RP-6306 has paved the way as the first-in-class inhibitor to be evaluated in clinical trials, demonstrating the potential of this therapeutic approach. The emergence of next-generation inhibitors like VRN16, with potentially improved selectivity and efficacy, highlights the active and evolving landscape of Pkmyt1-targeted therapies. The data and protocols presented in this guide offer a valuable resource for researchers working to further understand and exploit the therapeutic potential of Pkmyt1 inhibition in oncology. As more quantitative data for newer inhibitors become available, a more complete head-to-head comparison will be possible, aiding in the selection and development of the most promising candidates for clinical application.
References
- 1. CCNE1 amplification is synthetic lethal with PKMYT1 kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. researchgate.net [researchgate.net]
- 4. Publication & Presentations - Voronoi [voronoi.io]
- 5. Pipeline - Voronoi [voronoi.io]
- 6. medchemexpress.com [medchemexpress.com]
Cross-Validation of PKMYT1 Inhibition: A Comparative Guide to Pkmyt1-IN-3 and siRNA-Mediated Knockdown
For researchers, scientists, and drug development professionals, establishing the specificity of a small molecule inhibitor is a critical step in target validation. This guide provides a comparative overview of two key methodologies for interrogating the function of Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1): chemical inhibition using Pkmyt1-IN-3 and genetic knockdown via small interfering RNA (siRNA).
While direct, published cross-validation studies using this compound are not extensively available, this guide leverages data from studies on a well-characterized and selective PKMYT1 inhibitor, RP-6306 (also known as lunresertib), to provide a robust comparison against the established method of siRNA-mediated gene silencing. This approach allows for a thorough assessment of the phenotypic consequences of PKMYT1 perturbation, offering a framework for validating on-target effects.
Comparing Phenotypic Outcomes: Chemical Inhibition vs. Genetic Knockdown
The primary role of PKMYT1 is to negatively regulate the cell cycle by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1), a key driver of mitotic entry.[1][2] Both chemical inhibition and genetic knockdown of PKMYT1 are expected to yield similar cellular phenotypes, primarily centered around aberrant cell cycle progression and its consequences.
| Phenotypic Endpoint | Pkmyt1 Inhibitor (RP-6306/lunresertib) | PKMYT1 siRNA | References |
| Cell Viability | Dose-dependent decrease in viability, particularly in cancer cells with specific genetic backgrounds (e.g., del17p).[3] | Significant reduction in the proliferation of various cancer cell lines.[4][5] | [3][4][5] |
| Cell Cycle Progression | Induces CDK1 hyperactivation, leading to premature mitotic entry.[3] | Causes cell cycle arrest and a decrease in the S-phase population in colorectal cancer cells.[4] | [3][4] |
| Mitotic Catastrophe | Leads to the formation of supernumerary centrosomes, disorganized spindles, and chromosome pulverization.[3] | Induces apoptosis in triple-negative breast cancer cells.[5] | [3][5] |
| Cell Migration & Invasion | Not explicitly detailed in the provided search results. | Knockdown significantly impairs the migration and invasion of colorectal and triple-negative breast cancer cells.[4][5] | [4][5] |
| Apoptosis | Induces cell death as a consequence of mitotic catastrophe.[3] | Promotes apoptosis in triple-negative breast cancer cells.[5] | [3][5] |
Experimental Protocols
PKMYT1 Inhibition with a Small Molecule Inhibitor (General Protocol)
This protocol is a general guideline for treating cultured cells with a PKMYT1 inhibitor like RP-6306. Specific concentrations and incubation times will need to be optimized for different cell lines and experimental endpoints.
-
Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase at the time of treatment.
-
Inhibitor Preparation: Prepare a stock solution of the PKMYT1 inhibitor (e.g., RP-6306) in a suitable solvent, such as DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the PKMYT1 inhibitor or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Endpoint Analysis: Following incubation, harvest the cells for downstream analysis, such as cell viability assays (e.g., MTT or CellTiter-Glo), cell cycle analysis by flow cytometry, or western blotting for cell cycle markers.
PKMYT1 Knockdown using siRNA (General Protocol)
This protocol provides a general framework for siRNA-mediated knockdown of PKMYT1. Transfection efficiency and siRNA concentration should be optimized for each cell line.
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so that they are 60-80% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute the PKMYT1-targeting siRNA and a non-targeting control siRNA in a serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in a dropwise manner.
-
Incubation: Incubate the cells for 24-72 hours under standard cell culture conditions.
-
Validation of Knockdown and Phenotypic Analysis:
-
After the incubation period, harvest a portion of the cells to validate PKMYT1 knockdown by qPCR or western blotting.
-
Use the remaining cells for phenotypic assays as described for the inhibitor treatment.
-
Visualizing the Experimental Logic and Signaling Pathway
To better understand the experimental design and the underlying biological context, the following diagrams illustrate the cross-validation workflow and the PKMYT1 signaling pathway.
Caption: Workflow for cross-validating PKMYT1 inhibitor effects with siRNA.
Caption: PKMYT1 signaling pathway and points of intervention.
References
- 1. PKMYT1 - Wikipedia [en.wikipedia.org]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. Overexpression of PKMYT1 associated with poor prognosis and immune infiltration may serve as a target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Pkmyt1-IN-3 vs. Adavosertib (WEE1 Inhibitor) in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
The intricate regulation of the cell cycle is a cornerstone of cellular health, and its dysregulation is a hallmark of cancer. Two key regulators of the G2/M checkpoint, WEE1 kinase and Protein Kinase Membrane-Associated Tyrosine/Threonine 1 (PKMYT1), have emerged as promising therapeutic targets. This guide provides a comprehensive comparison of inhibiting these two kinases, with a focus on the combination of a WEE1 inhibitor, adavosertib, and a selective PKMYT1 inhibitor.
While direct comparative data for Pkmyt1-IN-3 in combination with adavosertib is limited in publicly available literature, this guide will utilize data from a well-characterized and selective PKMYT1 inhibitor, RP-6306 (lunresertib), as a representative for a selective PKMYT1 inhibitor in combination studies. This approach allows for a robust, data-driven comparison of the therapeutic strategy of dual WEE1 and PKMYT1 inhibition.
Mechanism of Action: A Synergistic Assault on the Cell Cycle
Both WEE1 and PKMYT1 are negative regulators of Cyclin-Dependent Kinase 1 (CDK1), the master regulator of mitotic entry. However, they act on different phosphorylation sites and in different cellular compartments.
-
WEE1: Primarily located in the nucleus, WEE1 inhibits CDK1 by phosphorylating the Tyrosine 15 (Tyr15) residue. WEE1 also plays a role in the S-phase checkpoint by inhibiting CDK2.
-
PKMYT1: Localized to the cytoplasm and associated with the Golgi apparatus and endoplasmic reticulum, PKMYT1 inhibits CDK1 by phosphorylating both Threonine 14 (Thr14) and Tyr15 residues.
Inhibition of either WEE1 or PKMYT1 alone can force cancer cells with a defective G1 checkpoint (often due to p53 mutations) into premature and catastrophic mitosis. However, cancer cells can develop resistance by upregulating the compensatory kinase. The combination of a WEE1 inhibitor like adavosertib and a PKMYT1 inhibitor is hypothesized to create a synthetic lethal effect, leading to a more potent and durable anti-cancer response by completely removing the brakes on CDK1 activity.
Preclinical Performance: A Data-Driven Comparison
The following tables summarize the preclinical data for adavosertib and the representative PKMYT1 inhibitor, RP-6306, both as single agents and in combination.
Table 1: Single Agent Activity of Adavosertib and RP-6306 in Ovarian Cancer Cell Lines
| Cell Line | Adavosertib IC50 (nM) | RP-6306 IC50 (nM) |
| OVCAR3 | Not explicitly stated | ~300 |
| OVCAR8 | Not explicitly stated | Not explicitly stated |
| COV318 | Not explicitly stated | Not explicitly stated |
| COV362 | Not explicitly stated | Not explicitly stated |
| U2OS | Not explicitly stated | Not explicitly stated |
Note: Specific IC50 values for single-agent adavosertib and RP-6306 in all the cited ovarian cancer cell lines were not consistently available in the reviewed literature. The provided RP-6306 IC50 for OVCAR3 is an approximation from published data.
Table 2: Synergistic Activity of Adavosertib and RP-6306 Combination in Ovarian Cancer Cell Lines
The synergy of the combination of adavosertib and RP-6306 has been evaluated using the Zero Interaction Potency (ZIP) score, where a score >10 indicates synergy.
| Cell Line | Adavosertib Concentration Range (nM) | RP-6306 Concentration Range (nM) | Average Synergy Score (ZIP) |
| U2OS | 0.41 - 1000 | 0.41 - 1000 | >10 (in a wide concentration range) |
| OVCAR3 | 0.41 - 1000 | 0.41 - 1000 | >10 (in a wide concentration range) |
| OVCAR8 | 0.41 - 1000 | 0.41 - 1000 | >10 (in a wide concentration range) |
| COV318 | 0.41 - 1000 | 0.41 - 1000 | >10 (in a wide concentration range) |
| COV362 | 0.41 - 1000 | 0.41 - 1000 | >10 (in a wide concentration range) |
Data adapted from "Synthetic lethal interaction between WEE1 and PKMYT1 is a target for multiple low-dose treatment of high-grade serous ovarian carcinoma" by Benada et al. (2023).
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.
Signaling Pathway of WEE1 and PKMYT1 Inhibition
Caption: WEE1 and PKMYT1 inhibition leads to CDK1 hyperactivation.
Experimental Workflow: Cell Viability Assay
Caption: A typical workflow for assessing cell viability.
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle distribution.
Detailed Experimental Protocols
Cell Viability Assay (Crystal Violet)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.
-
Drug Preparation: Prepare serial dilutions of adavosertib and the PKMYT1 inhibitor (this compound or RP-6306) in culture medium. For combination studies, prepare a matrix of concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Staining:
-
Gently wash the cells twice with 200 µL of phosphate-buffered saline (PBS).
-
Fix the cells by adding 100 µL of 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Add 100 µL of 0.5% crystal violet solution (in 25% methanol) to each well and incubate for 20 minutes at room temperature.
-
Gently wash the plate with deionized water until the water runs clear.
-
-
Solubilization: Air dry the plate completely. Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability. Calculate IC50 values and synergy scores (e.g., using the ZIP model) for combination treatments.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of inhibitors for the indicated time (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells).
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the collected medium and centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Wash the cell pellet with cold PBS.
-
Resuspend the pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol (B145695) dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes or store at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide (PI).
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use appropriate software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Western Blot for Phospho-CDK1
-
Cell Lysis: After drug treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-CDK1 (Tyr15), phospho-CDK1 (Thr14), total CDK1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.
-
Conclusion
The concurrent inhibition of WEE1 and PKMYT1 represents a promising therapeutic strategy, particularly for cancers with a compromised G1 checkpoint. Preclinical data strongly suggest a synergistic effect when adavosertib is combined with a selective PKMYT1 inhibitor like RP-6306, leading to enhanced cancer cell killing across various ovarian cancer cell lines. This guide provides a foundational understanding of the mechanism, supporting data, and experimental protocols to aid researchers in further exploring this potent anti-cancer combination. Further investigation into the specific activity of this compound in this combination setting is warranted to fully elucidate its therapeutic potential.
Independent Validation of Pkmyt1 Inhibitors: A Comparative Guide on Anti-Cancer Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical anti-cancer activity of emerging Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1) inhibitors. PKMYT1 is a critical regulator of the G2/M cell cycle checkpoint, and its inhibition represents a promising therapeutic strategy, particularly in cancers with specific genetic vulnerabilities like CCNE1 amplification. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes essential biological pathways and workflows to aid in the evaluation of these compounds.
While the specific compound "Pkmyt1-IN-3" was requested, public domain information on a molecule with this exact designation is limited. Therefore, this guide utilizes data for PKMYT1-IN-1 , a potent preclinical inhibitor, as a representative early-stage compound. Its performance is compared against other preclinical and clinical-stage PKMYT1 inhibitors to provide a comprehensive overview of the current landscape.
Comparative Analysis of PKMYT1 Inhibitors
The following tables summarize the in vitro potency and anti-proliferative activity of selected PKMYT1 inhibitors.
Table 1: In Vitro Kinase Inhibitory Potency
| Compound | Target | IC50 (nM) | Assay Type |
| PKMYT1-IN-1 | PKMYT1 | 8.8 | Biochemical Assay |
| RP-6306 (Lunresertib) | PKMYT1 | 3.1 ± 1.2 | ADP-Glo Kinase Assay[1] |
| Compound A30 | PKMYT1 | 3 | Biochemical Assay[2] |
| GSK-1520489A | PKMYT1 | 115 | Biochemical Assay[3][4] |
| Unnamed Inhibitor | PKMYT1 | 1.6 | Biochemical Binding Assay |
Table 2: Anti-Proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Key Genetic Feature | IC50 / EC50 (nM) |
| PKMYT1-IN-1 | HCC1569 | Breast Cancer | CCNE1 Amplification | 42 |
| RP-6306 (Lunresertib) | HCC1569 | Breast Cancer | CCNE1 Amplification | 26 - 93[1] |
| OVCAR3 | Ovarian Cancer | CCNE1 Amplification | 26 - 93[1] | |
| SNU8 | - | CCNE1 Amplification/Gain | 26 - 93[1] | |
| Unnamed Inhibitor | HCC1569 | Breast Cancer | CCNE1 Amplification | 132 |
| MDA-MB-157 | Breast Cancer | CCNE1 Amplification | 233 | |
| OVCAR3 | Ovarian Cancer | CCNE1 Amplification | 573 | |
| MKN1 | Gastric Cancer | CCNE1 Amplification | 268 |
Table 3: In Vivo Anti-Cancer Efficacy of RP-6306 (Lunresertib)
| Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| HCC1569 | Breast Cancer | Oral, twice daily | Up to 79% | [5] |
| OVCAR3 | Ovarian Cancer | Oral, twice daily | Up to 84% | [5] |
| Pancreatic Adenocarcinoma PDX | Pancreatic Cancer | Oral | 64% over 48 days | [5] |
Signaling Pathways and Experimental Workflows
Visual representations of the PKMYT1 signaling pathway and a standard experimental workflow for inhibitor validation are provided below using Graphviz.
Caption: PKMYT1 and WEE1 negatively regulate mitotic entry.
Caption: A typical workflow for validating novel PKMYT1 inhibitors.
Detailed Experimental Protocols
1. In Vitro PKMYT1 Kinase Assay (Radiometric HotSpot™ Assay)
This protocol is adapted for a radiometric assay to determine the IC50 of an inhibitor against PKMYT1.
-
Reagents and Materials:
-
Recombinant human PKMYT1 enzyme.
-
Myelin Basic Protein (MBP) as a substrate.
-
[γ-33P]-ATP.
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Test inhibitor (e.g., this compound) serially diluted in DMSO.
-
3% Phosphoric acid solution.
-
Filter plates.
-
Microplate scintillation counter.
-
-
Procedure:
-
Prepare the kinase reaction mixture containing PKMYT1 enzyme and MBP substrate in the kinase reaction buffer.
-
Add the test inhibitor at various concentrations to the wells of a microplate. Include a DMSO-only control.
-
Initiate the kinase reaction by adding the ATP solution (containing a mix of unlabeled ATP and [γ-33P]-ATP) to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding 3% phosphoric acid solution.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with phosphoric acid solution to remove unincorporated [γ-33P]-ATP.
-
Dry the filter plate and add a scintillant.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
-
2. Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol outlines the use of the Promega CellTiter-Glo® assay to measure the anti-proliferative effects of PKMYT1 inhibitors.
-
Reagents and Materials:
-
Cancer cell lines of interest (e.g., HCC1569, OVCAR3).
-
Complete cell culture medium.
-
Opaque-walled 96-well or 384-well plates.
-
Test inhibitor serially diluted in culture medium.
-
CellTiter-Glo® Reagent.
-
Luminometer.
-
-
Procedure:
-
Seed the cells in the opaque-walled multiwell plates at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor. Include wells with medium only (background) and vehicle-treated cells (control).
-
Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percent viability for each treatment relative to the vehicle control after subtracting the background luminescence.
-
Determine the IC50 value by plotting the percent viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
3. Western Blotting for Phospho-CDK1
This protocol is for assessing the pharmacodynamic effect of PKMYT1 inhibitors by measuring the phosphorylation status of its direct substrate, CDK1.
-
Reagents and Materials:
-
Cancer cell lines.
-
Test inhibitor.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-CDK1 (Thr14/Tyr15), anti-total CDK1, and anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
-
-
Procedure:
-
Treat cultured cells with the PKMYT1 inhibitor at various concentrations and time points.
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-CDK1) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total CDK1 and a loading control to ensure equal protein loading.
-
4. Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of cells treated with a PKMYT1 inhibitor using propidium (B1200493) iodide (PI) staining.
-
Reagents and Materials:
-
Cancer cell lines.
-
Test inhibitor.
-
Phosphate-buffered saline (PBS).
-
70% ethanol (B145695) (ice-cold).
-
PI/RNase A staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Flow cytometer.
-
-
Procedure:
-
Seed cells and treat them with the PKMYT1 inhibitor for the desired duration (e.g., 24-48 hours).
-
Harvest both adherent and floating cells and wash them with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing, and incubate for at least 2 hours at 4°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI/RNase A staining solution.
-
Incubate the cells for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the sub-G1 population is indicative of apoptosis.
-
References
- 1. CCNE1 amplification is synthetic lethal with PKMYT1 kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent and selective PKMYT1 inhibitors for the treatment of CCNE1-amplified cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSK-1520489A I CAS#: 1042433-41-9 I PKMYT1 (active protein kinase) inhibitor I InvivoChem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. promegaconnections.com [promegaconnections.com]
Safety Operating Guide
Essential Disposal Protocol for Novel Research Compounds Like Pkmyt1-IN-3
Disclaimer: A specific Safety Data Sheet (SDS) for Pkmyt1-IN-3 is not publicly available. The following procedures are based on general best practices for the disposal of novel or uncharacterized research chemicals. Researchers must consult the SDS provided by the supplier and their institution's Environmental Health & Safety (EHS) department before handling or disposing of this compound. Treat all unknown compounds as potentially hazardous.[1]
Standard Operating Procedure for Disposal
This protocol outlines the essential steps for the safe disposal of research compounds where a specific institutional plan has not yet been established.
Personnel & Protection:
-
Authorized Personnel: Only trained laboratory personnel should handle chemical waste.
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves.
Disposal Protocol Steps:
-
Initial Assessment: Determine the nature of the waste. Is it a solid, a liquid solution, or contained in a sharp? For compounds like this compound, where hazards are not fully known, treat it as hazardous waste.[1]
-
Segregation: Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed. Incompatible chemicals can react violently, produce toxic gases, or cause fires.[2]
-
Waste Container Selection:
-
Use a chemically compatible container with a secure, tight-fitting lid.[1]
-
If possible, use the original container, provided it is in good condition and the label is intact.[3]
-
For corrosive materials, use a corrosion-resistant container.[4] Hydrofluoric acid, for example, must be collected in plastic containers.[5]
-
-
Labeling: Clearly label the waste container before adding any waste. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name(s) of the contents (e.g., "this compound in DMSO"). Avoid using abbreviations or chemical formulas.[1]
-
The approximate concentration and volume of each component.
-
The date when waste was first added (the "accumulation start date").[1]
-
The Principal Investigator's name and lab location.[1]
-
-
Accumulation & Storage:
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not dispose of research chemicals down the drain unless explicitly permitted by EHS for specific, neutralized, non-hazardous substances.[3][6]
Waste Information Logging
For proper disposal and regulatory compliance, maintain a detailed log for each waste container. Your EHS department will require this information for pickup and disposal.
| Parameter | Description | Example |
| Chemical Name | Full, unabbreviated name of the chemical. | This compound |
| Solvent/Matrix | The solvent or medium the compound is in. | Dimethyl Sulfoxide (DMSO) |
| Concentration | Concentration of the active compound. | 10 mM |
| Total Quantity | Total volume or mass of the waste solution/solid. | 50 mL |
| Hazards | Known or potential hazards. | Hazards Not Fully Known |
| Accumulation Date | Date waste was first added to the container. | 2025-12-03 |
| Container Type | Material of the waste container. | Glass, Screw-Top Lid |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a research chemical.
References
- 1. benchchem.com [benchchem.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
